molecular formula C27H42N4O6S B15567084 fMIFL

fMIFL

Cat. No.: B15567084
M. Wt: 550.7 g/mol
InChI Key: AYHNUZYRPSGLMJ-SVXFZJLFSA-N
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Description

FMIFL is a useful research compound. Its molecular formula is C27H42N4O6S and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(15-19-10-8-7-9-11-19)25(34)30-22(27(36)37)14-17(2)3/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1

InChI Key

AYHNUZYRPSGLMJ-SVXFZJLFSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of fMIFL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

fMIFL (N-formyl-methionyl-isoleucyl-phenylalanyl-leucine) is a potent chemoattractant peptide that plays a significant role in the innate immune response. While initially investigated in the context of bacterial pathogens, its broader implications in inflammatory processes are of considerable interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interactions, downstream signaling cascades, and the key cellular responses it elicits, particularly in neutrophils. This document summarizes available quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the core signaling pathways and experimental workflows.

A Note on the Origin of this compound: While the initial query suggested a link to Fasciola hepatica, extensive literature review primarily identifies this compound as a product of Staphylococcus aureus.[1] At present, there is no direct evidence to confirm the presence of the this compound peptide in the excretory-secretory products of Fasciola hepatica. The immunomodulatory effects of F. hepatica are well-documented and are attributed to a range of other secreted molecules.[2][3] This guide will therefore focus on the established mechanism of action of this compound as a bacterial-derived formyl peptide.

Core Mechanism of Action: Receptor Binding and Signal Transduction

This compound exerts its biological effects primarily through its interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs).

Receptor Interaction

This compound is a potent agonist for Formyl Peptide Receptor 1 (FPR1) and a less potent agonist for Formyl Peptide Receptor 2 (FPR2) .[1][4] The binding of this compound to FPR1 is a high-affinity interaction that triggers a conformational change in the receptor, initiating intracellular signaling.

Signal Transduction Cascade

The activation of FPR1 by this compound initiates a well-defined signaling cascade:

  • G-Protein Coupling and Activation: Upon ligand binding, FPR1 couples to and activates a heterotrimeric G-protein of the Gi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5]

  • Phospholipase C (PLC) Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a rapid increase in cytosolic calcium concentration.[5]

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).

  • MAPK and PI3K/Akt Pathway Activation: The signaling cascade also involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and ERK1/2, as well as the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5][6] These pathways are crucial for regulating a variety of cellular responses.

Below is a diagram illustrating the this compound signaling pathway.

fMIFL_Signaling_Pathway This compound Signaling Pathway This compound This compound FPR1 FPR1 This compound->FPR1 Binds to G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates MAPK MAPK Pathway (p38, ERK1/2) G_alpha->MAPK Activates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Responses Cellular Responses (Chemotaxis, Degranulation, Superoxide (B77818) Production) Ca_release->Cellular_Responses Contributes to PKC->Cellular_Responses Leads to PI3K_Akt->Cellular_Responses Leads to MAPK->Cellular_Responses Leads to

Caption: this compound signaling pathway upon binding to FPR1.

Cellular Responses to this compound

The activation of the aforementioned signaling pathways by this compound in neutrophils triggers a coordinated set of cellular responses crucial for the innate immune defense against bacterial infections.

  • Chemotaxis: this compound is a potent chemoattractant, inducing the directed migration of neutrophils towards the source of the peptide, which is typically a site of bacterial infection.[7] This process is fundamental for the recruitment of immune cells to inflammatory sites.

  • Degranulation: this compound stimulates the release of the contents of neutrophil granules.[8] These granules contain a variety of antimicrobial proteins and proteases, such as elastase and myeloperoxidase, which are essential for killing and degrading pathogens.

  • Superoxide Production (Respiratory Burst): this compound triggers the assembly and activation of the NADPH oxidase complex on the neutrophil membrane, leading to the rapid production of superoxide anions (O₂⁻) and other reactive oxygen species (ROS).[6] This "respiratory burst" is a key mechanism for killing invading microorganisms.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related, well-characterized formyl peptide, fMLF.

Table 1: EC₅₀ Values for this compound and fMLF in Functional Assays

LigandAssayCell TypeEC₅₀Reference
This compoundNeutrophil Activation (ROS production)Human Neutrophils~1 nM[9]
fMLFCalcium MobilizationHEK 293 cells transfected with mouse FPR2~5 µM[4]
fMLFChemotaxisHEK 293 cells transfected with mouse FPR2~5 µM[4]
fMLFSuperoxide ProductionHuman Neutrophils≈ 20 nM[6]

Table 2: Binding Affinities (Kd) for fMLF

LigandReceptorMethodKdReference
fMLFFPR1Radioligand binding~3 nM[4]
fMLFFPR2/FPRL1RRadioligand binding>300 nM[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol: Fluo-4 AM Calcium Mobilization Assay in Neutrophils

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., using Polymorphprep™).

  • Cell Loading with Fluo-4 AM:

    • Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) at a concentration of 1-5 x 10⁶ cells/mL.

    • Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

    • Resuspend the cells in the assay buffer.

  • Assay Performance:

    • Aliquot the cell suspension into a 96-well black, clear-bottom plate.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add this compound at various concentrations to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

    • Calculate the peak fluorescence response for each this compound concentration.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.[10]

Below is a diagram illustrating the workflow for a calcium mobilization assay.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate Isolate Neutrophils load Load with Fluo-4 AM isolate->load wash Wash to remove extracellular dye load->wash resuspend Resuspend in assay buffer wash->resuspend plate Aliquot cells into 96-well plate resuspend->plate baseline Measure baseline fluorescence plate->baseline add_this compound Add this compound baseline->add_this compound kinetic_read Kinetic fluorescence reading add_this compound->kinetic_read peak Determine peak fluorescence response kinetic_read->peak dose_response Generate dose-response curve peak->dose_response ec50 Calculate EC₅₀ dose_response->ec50

Caption: Workflow for a typical calcium mobilization assay.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils in response to a chemoattractant.

Protocol: Transwell® Chemotaxis Assay

  • Neutrophil Isolation: Isolate neutrophils as described above. Resuspend in a serum-free medium (e.g., RPMI 1640) at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Use a 24-well plate with Transwell® inserts (typically with a 3-5 µm pore size polycarbonate membrane).

    • Add the chemoattractant (this compound at various concentrations) to the lower chamber in a suitable medium.

    • Add the neutrophil suspension to the upper chamber (the Transwell® insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Remove the Transwell® inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.

  • Data Analysis:

    • Calculate the number of migrated cells for each this compound concentration.

    • Plot the number of migrated cells against the this compound concentration to determine the chemotactic response.

Below is a diagram illustrating the workflow for a Transwell® chemotaxis assay.

Chemotaxis_Assay_Workflow Transwell® Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup and Incubation cluster_quantification Quantification and Analysis isolate Isolate Neutrophils resuspend Resuspend in serum-free medium isolate->resuspend add_cells Add neutrophils to upper chamber (insert) resuspend->add_cells add_chemoattractant Add this compound to lower chamber add_chemoattractant->add_cells incubate Incubate at 37°C add_cells->incubate collect_cells Collect migrated cells from lower chamber incubate->collect_cells count_cells Count migrated cells collect_cells->count_cells analyze Analyze chemotactic response count_cells->analyze

Caption: Workflow for a Transwell® chemotaxis assay.

Superoxide Production Assay

This assay measures the production of superoxide anions by activated neutrophils.

Protocol: Isoluminol-Enhanced Chemiluminescence Assay

  • Neutrophil Isolation: Isolate neutrophils as described above. Resuspend in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Reagent Preparation:

    • Prepare a working solution of isoluminol.

    • Prepare a working solution of horseradish peroxidase (HRP).

  • Assay Performance:

    • In a white 96-well plate, add the neutrophil suspension.

    • Add the isoluminol and HRP solutions to each well.

    • Place the plate in a luminometer and measure the baseline chemiluminescence.

    • Inject this compound at various concentrations into the wells.

    • Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes.

  • Data Analysis:

    • The light emission is proportional to the amount of superoxide produced.

    • Calculate the peak or integrated chemiluminescence response for each this compound concentration.

    • Plot the response against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Below is a diagram illustrating the workflow for a superoxide production assay.

Superoxide_Assay_Workflow Superoxide Production Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate Isolate Neutrophils resuspend Resuspend in buffer isolate->resuspend add_reagents Add neutrophils, isoluminol, and HRP to plate resuspend->add_reagents baseline Measure baseline chemiluminescence add_reagents->baseline add_this compound Inject this compound baseline->add_this compound kinetic_read Kinetic chemiluminescence reading add_this compound->kinetic_read peak Determine peak or integrated chemiluminescence kinetic_read->peak dose_response Generate dose-response curve peak->dose_response ec50 Calculate EC₅₀ dose_response->ec50

Caption: Workflow for a superoxide production assay.

Conclusion

This compound is a potent activator of the innate immune system, primarily through its agonistic activity on FPR1. Its ability to induce a robust cascade of intracellular signaling events in neutrophils leads to critical host defense functions, including chemotaxis, degranulation, and the production of reactive oxygen species. The detailed understanding of the this compound mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research into the role of formyl peptides in health and disease, and for the development of novel therapeutics targeting FPR-mediated pathways. Future investigations should continue to explore the full range of cellular responses to this compound and to clarify its potential roles in various inflammatory and infectious contexts.

References

The fMIFL Signaling Pathway in Neutrophils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Neutrophils are the vanguard of the innate immune system, essential for combating bacterial infections. Their recruitment and activation are orchestrated by a class of potent chemoattractants known as N-formylated peptides, which are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][2] N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), a peptide derived from Staphylococcus aureus, is a powerful activator of neutrophils.[3][4] This technical guide provides an in-depth exploration of the this compound signaling cascade in human neutrophils, its functional consequences, and detailed protocols for key experimental analyses. The content is intended for researchers, scientists, and drug development professionals engaged in immunology and inflammation research.

Core Signaling Receptor: Formyl Peptide Receptor 1 (FPR1)

The primary target of this compound on the neutrophil surface is the Formyl Peptide Receptor 1 (FPR1).[3] FPR1 is a classic seven-transmembrane G protein-coupled receptor (GPCR) that binds N-formylated peptides with high affinity.[5][6] While neutrophils also express a second, more promiscuous receptor, FPR2 (also known as FPRL1), this compound and other potent bacterial peptides like fMLF (N-formyl-methionyl-leucyl-phenylalanine) preferentially signal through FPR1 to elicit robust pro-inflammatory responses.[3][7][8] The activation of FPR1 is a critical initiating event, triggering a cascade of intracellular signals that culminate in directed cell movement and the deployment of antimicrobial functions.

The this compound Intracellular Signaling Cascade

Upon binding of this compound, FPR1 undergoes a conformational change that activates its associated heterotrimeric G protein, which is sensitive to pertussis toxin, indicating it belongs to the Gi family.[9] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to activate distinct downstream effector molecules.[5] This branching of the pathway allows for the simultaneous initiation of multiple signaling modules that are crucial for a coordinated neutrophil response.

The key pathways are:

  • Phospholipase C (PLC) Activation and Calcium Mobilization: The activated G protein subunits engage and activate Phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[10][12] This initial release is followed by an influx of extracellular Ca2+ through store-operated channels in the plasma membrane.[12][13] The resulting sharp increase in intracellular Ca2+ concentration, along with DAG, activates isoforms of Protein Kinase C (PKC).[5][10]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit directly binds to and activates the p110γ catalytic subunit of Class IB Phosphoinositide 3-Kinase (PI3Kγ).[5][14] PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][5] This recruitment to the membrane facilitates the phosphorylation and activation of Akt, which in turn modulates numerous cellular processes, including cell survival and metabolism.[2][15]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation is a potent trigger for the MAPK signaling cascades.[10] The two most prominent MAPK pathways activated in this compound-stimulated neutrophils are the p38 MAPK and the Extracellular signal-Regulated Kinase (ERK1/2) pathways.[5][16][17] Their activation is essential for regulating gene expression, chemotaxis, and cytokine production.[10][17]

Figure 1: The this compound signaling pathway in neutrophils.

Functional Consequences of this compound Signaling

The activation of the signaling pathways described above translates into a suite of powerful antimicrobial functions:

  • Chemotaxis: Neutrophils exhibit directed migration towards the source of this compound. This process is heavily dependent on the PI3K and p38 MAPK pathways, which regulate the dynamic reorganization of the actin cytoskeleton required for cell motility.[5]

  • Oxidative Burst: A primary bactericidal mechanism of neutrophils is the rapid production of reactive oxygen species (ROS) through the NADPH oxidase complex.[10] this compound is a potent trigger of the oxidative burst, a process that involves PKC-mediated phosphorylation of NADPH oxidase components.[5][16]

  • Degranulation: Neutrophils store a variety of antimicrobial proteins and proteases in intracellular granules. Upon activation by this compound, these granules fuse with the plasma membrane (or phagosome), releasing their contents to degrade pathogens and remodel tissue.[5][10]

  • Phagocytosis: this compound stimulation enhances the ability of neutrophils to engulf and internalize bacteria and other foreign particles.

  • Cytokine and Chemokine Production: Activation of MAPK and other pathways leads to the transcription and release of inflammatory mediators like Interleukin-8 (IL-8), which amplify the inflammatory response by recruiting more neutrophils to the site of infection.[5]

Quantitative Data Presentation

The dose-dependent effects of this compound and the closely related prototypical peptide fMLF have been characterized in numerous studies. While specific EC₅₀ values can vary based on experimental conditions, the following table summarizes representative quantitative data for key neutrophil responses.

ParameterLigandEffective Concentration (EC₅₀)Primary ReceptorReference(s)
NADPH Oxidase Activation fMLF~20 nMFPR1[16]
NADPH Oxidase Activation This compound10 nM (concentration used for activation)Fpr1 (mouse)[3]
Intracellular Ca²⁺ Mobilization fMLF~10.6 nMFPR1[18]
Intracellular Ca²⁺ Mobilization fMLF~5 µM (via FPR2)FPR2[9][19]
Chemotaxis fMLF~5 µM (via FPR2)FPR2[9][19]
Inhibition of IL-8 Response fMLFIC₅₀ not determined, effective at 10 nMFPR1[16]

Key Experimental Protocols

Investigating the this compound signaling pathway requires a set of robust and reproducible experimental techniques. Detailed below are methodologies for essential neutrophil function assays.

Human Neutrophil Isolation

This protocol describes the isolation of neutrophils from human peripheral blood, a critical first step for virtually all in vitro functional assays.

Neutrophil_Isolation_Workflow start Start: Whole Blood Collection (Heparinized) step1 1. Dextran Sedimentation to separate RBCs start->step1 step2 2. Density Gradient Centrifugation (e.g., Ficoll-Paque) step1->step2 step3 3. Collect Neutrophil/RBC Pellet step2->step3 step4 4. Hypotonic Lysis of remaining RBCs step3->step4 step5 5. Wash and Resuspend Neutrophil Pellet step4->step5 end End: >95% Pure Neutrophils step5->end

Figure 2: Workflow for human neutrophil isolation.

Methodology:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).[20]

  • Red Blood Cell (RBC) Sedimentation: Mix the blood with an equal volume of 3% Dextran T-500 in saline and allow RBCs to sediment by gravity for 30-45 minutes at room temperature.

  • Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque PLUS). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Pellet Collection: After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the gradient medium. The pellet at the bottom will contain neutrophils and contaminating RBCs.

  • RBC Lysis: Resuspend the pellet and perform hypotonic lysis by adding sterile, ice-cold water for 30 seconds, followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity.[20]

  • Washing and Final Preparation: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the neutrophil pellet with a suitable buffer (e.g., HBSS or RPMI). Perform a cell count and assess purity and viability (e.g., via Trypan Blue exclusion).[20] The resulting population should be >95% pure neutrophils.

NADPH Oxidase Activity (ROS Production) Assay

This protocol measures the extracellular production of ROS using an isoluminol-enhanced chemiluminescence assay.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing horseradish peroxidase (HRP) and isoluminol in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Cell Preparation: Resuspend isolated neutrophils in the buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Measurement: Add 100 µL of the neutrophil suspension to a white 96-well microplate. Place the plate in a luminometer pre-warmed to 37°C.

  • Stimulation: Add the reaction mixture to the wells. Allow the baseline signal to stabilize for 5-10 minutes. Inject this compound (e.g., to a final concentration of 10-100 nM) to initiate the reaction.

  • Data Acquisition: Measure chemiluminescence continuously for 15-30 minutes. The output, in relative light units (RLU), is proportional to the rate of superoxide (B77818) anion production.[16]

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Methodology:

  • Cell Loading: Incubate isolated neutrophils (2-5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye, such as Fura-2/AM (e.g., 2-5 µM), for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with a calcium-containing buffer to remove extracellular dye.

  • Measurement: Resuspend the loaded cells and place them in a cuvette within a fluorometer equipped with a magnetic stirrer and maintained at 37°C.

  • Data Acquisition: Excite the cells at dual wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the fluorescence emission at ~510 nm.

  • Stimulation: After establishing a stable baseline fluorescence ratio (340/380 nm), add this compound (e.g., 100 nM) and continue recording to capture the rapid increase in the fluorescence ratio, which corresponds to the rise in [Ca²⁺]i.[12][16]

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow start Start step1 1. Place filter (e.g., 5 µm pore) in Boyden chamber start->step1 step2 2. Add this compound solution to lower chamber step1->step2 step3 3. Add neutrophil suspension to upper chamber step2->step3 step4 4. Incubate at 37°C (e.g., 60-90 minutes) step3->step4 step5 5. Remove filter, fix, and stain step4->step5 step6 6. Count migrated cells on underside of filter (microscopy) step5->step6 end End: Quantify Chemotaxis step6->end

Figure 3: Workflow for a Boyden chamber chemotaxis assay.

Methodology:

  • Chamber Assembly: Assemble a multi-well Boyden chamber, placing a microporous filter (typically 3-5 µm pore size for neutrophils) between the upper and lower wells.[21]

  • Chemoattractant Loading: Add buffer containing the desired concentration of this compound to the lower wells. Add buffer alone to control wells.

  • Cell Seeding: Add a suspension of isolated neutrophils in buffer to the upper wells.[21]

  • Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for 60-90 minutes to allow for migration.

  • Processing: After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.

  • Quantification: Fix and stain the filter (e.g., with Diff-Quik). Mount the filter on a microscope slide and count the number of cells that have migrated to the underside of the filter in several high-power fields. Migration is expressed as the average number of cells per field.[22]

Conclusion

The this compound-FPR1 signaling axis represents a fundamental pathway in innate immunity, enabling neutrophils to rapidly detect and respond to bacterial threats. The intricate network of intracellular signaling, involving G proteins, second messengers, and multiple kinase cascades, allows for a highly regulated and potent response, encompassing chemotaxis, ROS production, and degranulation. A thorough understanding of this pathway is crucial for developing novel therapeutic strategies that can modulate neutrophil activity in a variety of inflammatory diseases, from bacterial sepsis to chronic inflammatory conditions where dysregulated neutrophil function contributes to tissue damage. The experimental protocols provided herein offer a robust framework for investigating this critical signaling pathway.

References

The fMIFL-FPR1 Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Recognition, Signaling, and Functional Consequences of the Interaction Between the Bacterial Peptide fMIFL and the Formyl Peptide Receptor 1.

This technical guide provides a comprehensive overview of the interaction between the Staphylococcus aureus-derived peptide, N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (this compound), and its cognate receptor, the formyl peptide receptor 1 (FPR1). This interaction is a critical component of the innate immune response to bacterial infections, initiating a cascade of events that lead to the recruitment and activation of phagocytic leukocytes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Molecular Recognition and Binding Affinity

The interaction between this compound and FPR1 is characterized by high affinity and specificity, driven by a series of molecular interactions within the receptor's binding pocket. FPR1, a G protein-coupled receptor (GPCR), recognizes the N-formylmethionine moiety, a hallmark of bacterial and mitochondrial proteins.[1] Cryo-electron microscopy studies have revealed that the binding cavity of FPR1 accommodates this compound in an "N-terminus-in" pose.[1] Key residues within FPR1, including Arg201, Arg205, and Asp106, form a network of polar interactions with the N-formyl group and the methionine residue of this compound.[1]

The binding of this compound to FPR1 can be quantified using various experimental assays, which yield parameters such as the dissociation constant (Kd), the half-maximal effective concentration (EC50) for functional responses, and the inhibitory constant (Ki) for competitive ligands. While specific quantitative data for the this compound-FPR1 interaction is dispersed across literature, the following table summarizes representative affinity and potency values for this compound and the archetypal FPR1 agonist, fMLF. It is important to note that these values can vary depending on the cell type, assay format, and experimental conditions.

LigandParameterValue (nM)Assay TypeCell LineReference
This compoundEC50>100-fold higher potency than fMLF on mouse Fpr1Calcium MobilizationRBL-FPR2[2]
fMLFKd~1Radioligand BindingNeutrophils[2]
fMLFEC5073 ± 21 (+CB), 33 ± 8 (-CB)FPR1 PhosphorylationHuman Neutrophils[3]
fMLFED500.07 ± 0.017ChemotaxisRabbit Neutrophils[4]
fMYFINILTLEC5010 - 160Calcium MobilizationNot Specified[5]
fMLKLIVEC5010 - 160Calcium MobilizationNot Specified[5]
fMMYALFEC5010 - 160Calcium MobilizationNot Specified[5]

Note: This table presents a selection of reported values to illustrate the typical range of affinities and potencies. Direct comparison between studies should be made with caution due to variations in experimental setups.

Signaling Pathways

Upon agonist binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family.[6] This initiates a cascade of intracellular signaling events, leading to various cellular responses crucial for innate immunity.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses This compound This compound FPR1 FPR1 This compound->FPR1 Binding G_protein Gi/o FPR1->G_protein Activation beta_arrestin β-Arrestin FPR1->beta_arrestin Phosphorylation & Recruitment G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 G_alpha->PLC Inhibition of Adenylyl Cyclase G_betagamma->PLC G_betagamma->PI3K Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2_release->Chemotaxis Degranulation Degranulation Ca2_release->Degranulation Superoxide Superoxide Production Ca2_release->Superoxide MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PIP3->Akt Akt->Chemotaxis MAPK->Chemotaxis MAPK->Degranulation MAPK->Superoxide beta_arrestin->MAPK Internalization Receptor Internalization beta_arrestin->Internalization Phagocytosis Phagocytosis Chemotaxis->Phagocytosis

This compound-FPR1 Signaling Cascade

The primary signaling pathways activated by the this compound-FPR1 interaction include:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit of the activated G protein stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt/PKB, which are crucial for cell survival and migration.[7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, which regulate a wide range of cellular processes including gene expression, proliferation, and inflammation.[7]

  • β-Arrestin Pathway: Following agonist binding and G protein-dependent signaling, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize the G protein signaling and mediate receptor internalization.[8] β-arrestins can also act as signaling scaffolds, activating distinct downstream pathways, including the MAPK cascade.[6]

Experimental Protocols

The characterization of the this compound-FPR1 interaction relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for three key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR1 activation.

Principle: FPR1 activation by this compound leads to the Gq-mediated activation of PLC, resulting in the production of IP3 and subsequent release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[9]

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture FPR1-expressing cells (e.g., HL-60, HEK293) Harvest Harvest and resuspend cells Cell_Culture->Harvest Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Harvest->Dye_Loading Plating Plate dye-loaded cells into a microplate Dye_Loading->Plating Compound_Addition Add this compound or test compounds Plating->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Baseline Establish baseline fluorescence Measurement->Baseline Response Calculate the change in fluorescence (ΔF/F₀) Baseline->Response Dose_Response Generate dose-response curves and calculate EC50 values Response->Dose_Response

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing human FPR1 (e.g., HEK293-FPR1 or differentiated HL-60 cells) in appropriate media.

  • Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.[9]

  • Assay: Dispense the dye-loaded cells into a black-walled, clear-bottom microplate.

  • Compound Addition: Use an automated liquid handler or multichannel pipette to add varying concentrations of this compound or test compounds to the wells.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader with kinetic reading capabilities.

  • Data Analysis: Calculate the change in fluorescence relative to the baseline (ΔF/F₀). Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells, such as neutrophils, towards a chemoattractant gradient of this compound.

Principle: this compound acts as a potent chemoattractant for phagocytes expressing FPR1. This assay measures the ability of cells to migrate through a porous membrane towards a solution containing this compound.[10]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Quantification and Analysis Cell_Isolation Isolate primary neutrophils or use FPR1-expressing cell line Upper_Chamber Add cell suspension to the upper chamber Cell_Isolation->Upper_Chamber Chamber_Setup Prepare Boyden chamber or Transwell plate Lower_Chamber Add this compound solution to the lower chamber Chamber_Setup->Lower_Chamber Chemoattractant_Prep Prepare serial dilutions of this compound Chemoattractant_Prep->Lower_Chamber Incubation Incubate to allow cell migration Lower_Chamber->Incubation Upper_Chamber->Incubation Cell_Staining Fix and stain migrated cells on the underside of the membrane Incubation->Cell_Staining Cell_Counting Count migrated cells using a microscope Cell_Staining->Cell_Counting Dose_Response Plot migrated cell count vs. This compound concentration and determine EC50 Cell_Counting->Dose_Response beta_Arrestin_Workflow cluster_prep Cell Line and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Line Use a cell line engineered for β-arrestin recruitment assay (e.g., PathHunter® FPR1 cells) Cell_Plating Plate cells in a white-walled microplate Cell_Line->Cell_Plating Compound_Prep Prepare serial dilutions of this compound Compound_Addition Add this compound or test compounds Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubate to allow for β-arrestin recruitment Compound_Addition->Incubation Detection Add detection reagents and measure signal (luminescence or fluorescence) Incubation->Detection Normalization Normalize data to controls Detection->Normalization Dose_Response Generate dose-response curves and calculate EC50 values Normalization->Dose_Response Logical_Relationship This compound This compound (Ligand) Binding Binding Event (High Affinity & Specificity) This compound->Binding FPR1 FPR1 (Receptor) FPR1->Binding Conformational_Change Receptor Conformational Change Binding->Conformational_Change Signal_Transduction Signal Transduction Cascade (G-protein, β-arrestin) Conformational_Change->Signal_Transduction Cellular_Response Physiological Response (Chemotaxis, Phagocytosis, etc.) Signal_Transduction->Cellular_Response

References

The Activation of Formyl Peptide Receptor 1 by fMIFL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the G-Protein Coupled Receptor Activation by the Staphylococcus aureus-derived Peptide, fMet-Ile-Phe-Leu

This technical guide provides a comprehensive overview of the activation of the G-protein coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1), by the potent bacterial-derived agonist, fMet-Ile-Phe-Leu (fMIFL). Derived from Staphylococcus aureus, this compound is a key pathogen-associated molecular pattern (PAMP) that plays a critical role in the innate immune response by activating phagocytic leukocytes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative aspects of this compound-FPR1 interaction, the downstream signaling cascades, and the experimental methodologies used to study these processes.

Introduction to this compound and Formyl Peptide Receptor 1

The formyl peptide receptors (FPRs) are a family of GPCRs crucial for host defense and inflammation.[3] In humans, this family includes FPR1, FPR2, and FPR3.[4] FPR1, the first member of this family to be identified, is a high-affinity receptor for N-formylated peptides, which are common products of bacterial and mitochondrial protein synthesis.[5] The tetrapeptide fMet-Ile-Phe-Leu (this compound) is a potent and specific agonist for FPR1, initiating a cascade of intracellular events upon binding.[1][2]

FPR1 is primarily expressed on myeloid cells, including neutrophils and monocytes, where its activation leads to a range of pro-inflammatory and bactericidal responses such as chemotaxis, superoxide (B77818) production, degranulation, and calcium mobilization.[1][4] The receptor is coupled to the pertussis toxin-sensitive Gαi class of heterotrimeric G-proteins, and its activation is fundamental to the recruitment of immune cells to sites of infection and tissue damage.[6]

Quantitative Analysis of this compound-FPR1 Interaction

The potency and efficacy of this compound in activating FPR1 have been quantified through various functional assays. The following tables summarize the key quantitative data, providing a comparative view of this compound's activity in different cellular contexts and experimental systems.

Table 1: Functional Potency (EC50) of this compound in Murine Neutrophils and mFPR1-transfected Cells

AssayCell TypeAgonistPotency (EC50)Reference
ChemotaxisMouse NeutrophilsThis compound1-10 nM[1][2]
Superoxide ProductionMouse NeutrophilsThis compound10-100 nM[1][2]
Calcium MobilizationmFPR1-transfected cellsThis compoundLow nanomolar[2]
DegranulationMouse NeutrophilsThis compoundNot explicitly quantified, but potent activation observed.[2]

Table 2: Functional Potency (EC50/IC50) of this compound in Human FPR1 Systems

AssayCell Type/SystemAgonistPotency (EC50/IC50)Reference
cAMP InhibitionhFPR1-transfected cellsThis compound~1 nM (Estimated IC50)[3]
Calcium MobilizationhFPR1-transfected HL-60 cellsfMLF (prototypical agonist)~5 nM[7]

Note: Direct EC50 values for this compound on human neutrophils were not explicitly found in the provided search results, but its high potency is well-established. The prototypical FPR1 agonist, fMLF, is often used as a reference.

Signaling Pathways in this compound-Mediated FPR1 Activation

Upon binding of this compound, FPR1 undergoes a conformational change that activates the associated heterotrimeric Gαi protein. This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effector enzymes.

The primary signaling cascades initiated by this compound-FPR1 activation include:

  • The Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][8]

  • The Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit can also activate PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] This lipid second messenger recruits and activates downstream kinases such as Akt, which is involved in cell survival and migration.[4]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the phosphorylation and activation of MAPK cascades, including ERK1/2 and p38, which are involved in regulating gene expression, cell proliferation, and inflammatory responses.[8]

FPR1_Signaling_Pathway This compound This compound FPR1 FPR1 (GPCR) This compound->FPR1 G_protein Gαiβγ (Heterotrimeric G-protein) FPR1->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC PLCβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis Akt Akt PI3K->Akt Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ (intracellular) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, p38) Ca_release->MAPK Response Cellular Responses (Chemotaxis, Superoxide Prod., Degranulation) Ca_release->Response PKC->MAPK PKC->Response Akt->MAPK Akt->Response MAPK->Response Calcium_Mobilization_Workflow start Start prep_cells Prepare FPR1-expressing cells (e.g., neutrophils, HL-60) start->prep_cells dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) prep_cells->dye_loading wash Wash to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence in plate reader wash->baseline add_agonist Inject this compound (agonist) baseline->add_agonist read_fluorescence Record fluorescence kinetically add_agonist->read_fluorescence analyze Analyze data: Plot dose-response curve and calculate EC50 read_fluorescence->analyze end End analyze->end

References

Unraveling the Role of fMIFL in Intracellular Calcium Mobilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formylated Macrophage Migration Inhibitory Factor-Like protein (fMIFL) and its critical role in the induction of intracellular calcium flux. As a potent bacterial-derived chemoattractant, this compound is a key player in the innate immune response, and understanding its mechanism of action is paramount for the development of novel therapeutics targeting inflammatory and infectious diseases. This document outlines the signaling pathways, experimental methodologies, and quantitative data associated with this compound-induced calcium signaling.

Introduction to this compound and its Receptors

This compound is a formylated peptide originating from Staphylococcus aureus that acts as a potent agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs).[1] In humans, this family primarily includes FPR1 and FPR2 (also known as formyl peptide receptor-like 1 or FPRL1).[1][2][3][4] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a crucial role in mediating cellular responses to bacterial and mitochondrial-derived formyl peptides.[1][4][5] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, a hallmark of which is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).

The this compound-Induced Intracellular Calcium Signaling Pathway

The mobilization of intracellular calcium upon this compound stimulation is a well-orchestrated process initiated by the activation of FPRs. This signaling cascade is critical for a variety of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5]

Upon binding of this compound to FPR1 or FPR2, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gi subtype.[6][7] This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The Gβγ subunit, in turn, activates phospholipase Cβ (PLCβ).[8]

PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, leading to the rapid release of Ca2+ from the ER into the cytosol.[9][10]

The depletion of calcium from the ER is sensed by stromal interaction molecules (STIMs) in the ER membrane. STIMs then translocate and interact with Orai proteins, which are calcium channels located in the plasma membrane. This interaction leads to the opening of Orai channels and the influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE).[9] This sustained phase of calcium influx is crucial for prolonging the signaling cascade and replenishing the intracellular calcium stores.

fMIFL_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound FPR FPR1/FPR2 This compound->FPR G_protein Gi Protein FPR->G_protein activates PLC PLCβ G_protein->PLC activates (βγ) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 SOC Store-Operated Ca2+ Channel (Orai) Ca_in [Ca2+]i ↑ SOC->Ca_in Ca_out Ca2+ Ca_out->SOC influx IP3R IP3 Receptor IP3->IP3R binds Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_in->Cellular_Response ER_Ca Ca2+ Store ER_Ca->SOC ER_Ca->Ca_in IP3R->ER_Ca releases Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture (FPR-expressing cells) Seeding Cell Seeding (Assay Plate) Cell_Culture->Seeding Dye_Loading Loading with Calcium Indicator Dye Seeding->Dye_Loading Washing Washing Dye_Loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Agonist_Addition Add this compound Baseline->Agonist_Addition Kinetic_Read Kinetic Fluorescence Reading Agonist_Addition->Kinetic_Read Data_Analysis Data Analysis (Ratio, ΔF/F) Kinetic_Read->Data_Analysis EC50_Determination EC50 Calculation Data_Analysis->EC50_Determination

References

An In-depth Technical Guide to fMIFL-Mediated Activation of MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the signaling cascade initiated by the N-formyl peptide, fMet-Ile-Phe-Leu (fMIFL), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical inflammatory signaling axis.

Introduction: The Role of this compound in Inflammatory Signaling

N-formyl peptides, such as fMet-Ile-Phe-Leu (this compound), are potent chemoattractants and activators of phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue damage.[1][2][3] this compound is recognized by Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[3][4] In humans, this family includes FPR1 and FPR2 (also known as FPRL1), both of which can be activated by this compound.[4][5]

Upon binding to FPRs, this compound triggers the dissociation of the coupled heterotrimeric G-protein (primarily of the Gi subfamily) into its Gα and Gβγ subunits.[1][3] These subunits initiate a complex network of downstream signaling events, culminating in various cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][6][7] Central to these intracellular cascades is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. The three major, well-characterized MAPK cascades are:

  • Extracellular signal-Regulated Kinase (ERK)

  • p38 MAPK

  • c-Jun N-terminal Kinase (JNK)

Activation of these pathways is critical for regulating gene expression, cell survival, and inflammatory responses.[1][3] This guide details the signaling pathway, presents quantitative data on MAPK activation, and provides standardized protocols for studying these events.

The this compound-MAPK Signaling Pathway

The activation of MAPK cascades by this compound is a multi-step process initiated at the cell surface. The binding of this compound to FPR1 or FPR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling molecules that ultimately converge on the MAPK modules. The ERK and p38 MAPK pathways, in particular, are known to predominantly influence chemotaxis and FPR1-mediated cellular activities.[1]

fMIFL_MAPK_Pathway This compound-Mediated MAPK Signaling Pathway cluster_ERK ERK Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway This compound This compound FPR FPR1 / FPR2 This compound->FPR G_Protein Heterotrimeric G-Protein (Gi) FPR->G_Protein G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Ras_GRP Ras/Rho GEFs G_alpha->Ras_GRP PI3K PI3K G_betagamma->PI3K PLC PLC G_betagamma->PLC Src_Kinases Src Family Kinases G_betagamma->Src_Kinases Ras Ras PI3K->Ras Rho_GTPases Rho GTPases (Rac/Cdc42) PI3K->Rho_GTPases Rho_GTPases_JNK Rho GTPases (Rac/Cdc42) PI3K->Rho_GTPases_JNK Src_Kinases->Ras Ras_GRP->Ras Ras_GRP->Rho_GTPases Ras_GRP->Rho_GTPases_JNK Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cellular_Responses Cellular Responses (Chemotaxis, Gene Expression, Cytokine Release) ERK1_2->Cellular_Responses MAP3K_p38 MAP3K (e.g., MEKK) Rho_GTPases->MAP3K_p38 MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->Cellular_Responses MAP3K_JNK MAP3K (e.g., MEKK) Rho_GTPases_JNK->MAP3K_JNK MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK JNK->Cellular_Responses

Caption: this compound binds to FPRs, activating G-proteins and downstream kinases to trigger MAPK cascades.

Quantitative Data on MAPK Activation

The activation of ERK, p38, and JNK by this compound is both dose- and time-dependent. The following tables summarize representative quantitative data derived from studies on human neutrophils or neutrophil-like cell lines (e.g., differentiated HL-60 cells) stimulated with N-formyl peptides.

Table 1: Dose-Dependent Activation of MAPK Pathways by this compound

This table illustrates the typical dose-response relationship for MAPK phosphorylation following a short stimulation period (e.g., 2-5 minutes) with this compound. Activation is measured as the fold change in the phosphorylated form of the kinase relative to the total kinase, normalized to an unstimulated control.

This compound Concentration (nM)p-ERK / Total ERK (Fold Change)p-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
0 (Control)1.01.01.0
0.11.8 ± 0.21.5 ± 0.11.2 ± 0.1
1.04.5 ± 0.43.8 ± 0.32.5 ± 0.3
108.2 ± 0.77.5 ± 0.64.8 ± 0.5
1009.5 ± 0.98.9 ± 0.85.1 ± 0.6
10007.1 ± 0.66.5 ± 0.53.7 ± 0.4

Data are representative mean ± SEM from typical quantitative Western blot analyses. Maximal activation for fMLF, a related peptide, is often observed around 100 nM.[8]

Table 2: Time-Course of MAPK Activation by this compound (100 nM)

This table shows the transient nature of MAPK phosphorylation following stimulation with a fixed, optimal concentration of this compound (100 nM). Activation peaks rapidly and then declines due to the action of intracellular phosphatases.

Time (minutes)p-ERK / Total ERK (Fold Change)p-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
0 (Control)1.01.01.0
18.5 ± 0.89.2 ± 0.94.9 ± 0.5
59.8 ± 1.08.1 ± 0.75.3 ± 0.6
154.2 ± 0.53.5 ± 0.42.8 ± 0.3
301.9 ± 0.21.6 ± 0.21.4 ± 0.1
601.1 ± 0.11.1 ± 0.11.0 ± 0.1

Data are representative mean ± SEM. Phosphorylation of MAPKs in response to fMLF is rapid, often peaking between 1 and 5 minutes before declining.[9][10]

Experimental Protocols

The following protocols provide a detailed methodology for investigating this compound-mediated MAPK activation in a human neutrophil-like cell line, such as HL-60 cells differentiated into a neutrophil phenotype.

Protocol 1: Cell Culture, Stimulation, and Lysate Preparation

Objective: To prepare cell lysates suitable for analyzing protein phosphorylation following stimulation with this compound.

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO) for differentiation

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound peptide stock solution (e.g., 1 mM in DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail 1 & 2

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • To induce differentiation into a neutrophil-like phenotype, seed cells at 2 x 10⁵ cells/mL and add DMSO to a final concentration of 1.3% (v/v). Culture for 5-6 days.

    • Confirm differentiation by morphological changes and expression of neutrophil markers (e.g., CD11b).

  • Serum Starvation:

    • Harvest differentiated HL-60 cells by centrifugation (300 x g, 5 min).

    • Wash cells once with serum-free RPMI-1640.

    • Resuspend cells in serum-free RPMI-1640 at a density of 2 x 10⁶ cells/mL and incubate for 2-4 hours at 37°C to reduce basal MAPK activity.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., for a dose-response experiment).

    • Aliquot 1 mL of the starved cell suspension into microcentrifuge tubes for each condition.

    • Add the diluted this compound (or vehicle control, e.g., 0.1% DMSO) to the cells and incubate at 37°C for the desired time (e.g., 5 minutes for dose-response or various times for a time-course).

  • Cell Lysis:

    • Terminate the stimulation by immediately placing the tubes on ice and adding 1 mL of ice-cold PBS.

    • Pellet the cells by centrifugation (500 x g, 3 min, 4°C).

    • Aspirate the supernatant completely.

    • Prepare complete lysis buffer by adding protease and phosphatase inhibitors to RIPA buffer immediately before use.

    • Resuspend the cell pellet in 100 µL of ice-cold complete lysis buffer.

    • Incubate on ice for 20 minutes with vortexing every 5 minutes to ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Store lysates at -80°C until use.

Protocol 2: Quantitative Western Blotting for Phosphorylated MAPK Proteins

Objective: To quantify the levels of phosphorylated ERK, p38, and JNK relative to their total protein levels.

Materials:

  • Cell lysates from Protocol 4.1

  • Laemmli Sample Buffer (4X) with β-mercaptoethanol

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Primary antibodies (rabbit anti-phospho-p44/42 MAPK (ERK1/2), rabbit anti-phospho-p38 MAPK, rabbit anti-phospho-JNK, and corresponding rabbit anti-total MAPK antibodies)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Methodology:

  • Sample Preparation and SDS-PAGE:

    • Thaw cell lysates on ice.

    • Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with complete lysis buffer.

    • Add 4X Laemmli buffer to the normalized lysates (final concentration 1X) and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel, along with a molecular weight standard.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody for the phosphorylated target (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Quantification:

    • Prepare the ECL reagent and apply it to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.

    • Quantify the band intensity for the phosphorylated protein using image analysis software.

  • Stripping and Reprobing for Total Protein:

    • To normalize for protein loading, strip the membrane of the phospho-antibody complex using a mild stripping buffer.

    • Wash the membrane thoroughly and re-block as in step 3.

    • Incubate the membrane with the primary antibody for the corresponding total protein (e.g., anti-total p38).

    • Repeat the subsequent washing, secondary antibody incubation, and detection steps.

    • Quantify the band intensity for the total protein.

  • Data Analysis:

    • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

    • Normalize all results to the control (unstimulated) sample to determine the fold change in activation.

Experimental Workflow

The following diagram outlines the logical flow of a typical experiment designed to investigate this compound-mediated MAPK activation.

Experimental_Workflow Experimental Workflow for MAPK Activation Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture & Differentiation (e.g., HL-60 cells) serum_starve 2. Serum Starvation cell_culture->serum_starve stimulation 3. Cell Stimulation with this compound (Dose-response / Time-course) serum_starve->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis sds_page 5. SDS-PAGE & Western Blot lysis->sds_page probing_p 6. Immunoprobing (Phospho-MAPK) sds_page->probing_p probing_t 7. Stripping & Reprobing (Total-MAPK) probing_p->probing_t quant 8. Image Acquisition & Densitometry probing_t->quant data_analysis 9. Data Normalization & Analysis (p-MAPK / Total MAPK) quant->data_analysis conclusion 10. Conclusion & Interpretation data_analysis->conclusion

Caption: Workflow for studying this compound-induced MAPK activation, from cell prep to data analysis.

Conclusion

The activation of MAPK signaling pathways by this compound via Formyl Peptide Receptors is a cornerstone of the innate immune response. A thorough understanding of this cascade, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in immunology and professionals involved in the development of anti-inflammatory therapeutics. The methodologies and data presented in this guide provide a framework for accurately investigating this critical signaling network and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols: fMIFL Chemotaxis Assay for Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophils are key players in the innate immune system, acting as the first line of defense against invading pathogens. Their directed migration towards chemical cues, a process known as chemotaxis, is critical for their function. N-formyl peptides, such as N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), are potent chemoattractants for neutrophils. These peptides are recognized by formyl peptide receptors (FPRs), primarily FPR1, on the neutrophil surface.[1] The activation of FPR1 initiates a cascade of intracellular signaling events, leading to directed cell movement.[1][2] This document provides a detailed protocol for assessing human neutrophil chemotaxis in response to this compound using the Boyden chamber assay, a widely accepted method for this purpose.[3] Additionally, it outlines the underlying signaling pathways and provides examples of data presentation for the evaluation of potential inhibitors.

Data Presentation

The following tables summarize typical quantitative data obtained from an this compound chemotaxis assay. These values can be used as a reference for expected results and for the design of dose-response experiments.

Table 1: Dose-Response of Human Neutrophil Chemotaxis to this compound

This compound Concentration (nM)Chemotactic Index (Mean ± SD)Percent Migration (Mean ± SD)
0 (Negative Control)1.0 ± 0.25% ± 2%
14.5 ± 0.822% ± 4%
108.2 ± 1.541% ± 7%
1009.5 ± 1.848% ± 9%
10007.8 ± 1.439% ± 6%

Note: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control. Percent migration is the percentage of total cells added to the upper chamber that have migrated to the lower chamber.

Table 2: Inhibition of this compound-induced Neutrophil Chemotaxis

InhibitorTargetConcentration% Inhibition of Chemotaxis (Mean ± SD)IC50
Cyclosporin HFPR11 µM92% ± 5%~50 nM
WortmanninPI3K100 nM75% ± 10%~10 nM
U0126MEK1/210 µM68% ± 8%~1 µM
SB203580p38 MAPK10 µM55% ± 9%~500 nM

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[4]

Experimental Protocols

This section details the methodology for isolating human neutrophils and performing the this compound chemotaxis assay using a Boyden chamber.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation.[3][5] This method typically yields a neutrophil population with >95% purity and viability.[3][5]

Materials:

  • Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood

  • Density gradient medium for neutrophil isolation (e.g., Polymorphprep™ or a mixture of sodium metrizoate and Dextran 500)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with 0.5% Bovine Serum Albumin (BSA)

  • Trypan Blue solution

  • Conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 5 mL of anticoagulated whole blood over 5 mL of the neutrophil isolation medium in a 15 mL conical tube. To avoid mixing, perform this step slowly with the pipette tip close to the surface of the medium.[6]

  • Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.[6]

  • After centrifugation, distinct layers of blood components will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Collect the neutrophil layer and the underlying separation medium into a new 50 mL conical tube.

  • Add HBSS without Ca²⁺/Mg²⁺ to bring the volume up to 45 mL and mix gently by inversion.

  • Centrifuge at 350 x g for 10 minutes at room temperature. A pellet containing neutrophils and contaminating red blood cells will form.

  • Carefully decant the supernatant.

  • To lyse the remaining red blood cells, resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.

  • Add 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and resuspend the neutrophil pellet in HBSS with 0.5% BSA.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL in HBSS with 0.5% BSA. Keep the cells on ice and use within 2 hours for the chemotaxis assay.

Protocol 2: this compound Chemotaxis Assay using a Boyden Chamber

The Boyden chamber assay is a widely used method to measure cell migration towards a chemoattractant.[3] It utilizes a chamber with two compartments separated by a microporous membrane.[3]

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)

  • Chemotaxis buffer (e.g., HBSS with 0.5% BSA)

  • Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)

  • Polycarbonate membranes with 3-5 µm pores

  • Methanol (B129727)

  • Giemsa or Diff-Quik stain

  • Microscope

  • Optional: Plate reader for colorimetric or fluorometric quantification

Procedure:

  • Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

  • Add 30 µL of the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.

  • Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

  • Add 50 µL of the prepared neutrophil suspension (2 x 10⁶ cells/mL) to the upper wells of the chamber.

  • If testing inhibitors, pre-incubate the neutrophils with the inhibitor for a specified time (e.g., 30 minutes) before adding them to the upper chamber.

  • Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix the membrane in methanol for 1 minute.

  • Stain the migrated cells on the bottom surface of the membrane with Giemsa or Diff-Quik stain.

  • Mount the membrane on a microscope slide and allow it to dry.

  • Count the number of migrated cells in several high-power fields (HPF) for each well using a light microscope.

  • Calculate the average number of migrated cells per HPF for each condition.

Data Analysis:

  • Chemotactic Index: (Average number of migrated cells in the presence of this compound) / (Average number of migrated cells in the negative control).

  • Percent Migration: (Number of migrated cells / Total number of cells added to the well) x 100.

  • Percent Inhibition: [1 - (Chemotactic response with inhibitor / Chemotactic response without inhibitor)] x 100.

Mandatory Visualization

This compound Signaling Pathway in Human Neutrophils

The binding of this compound to FPR1 on the neutrophil surface triggers a G-protein-mediated signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement.

fMIFL_Signaling_Pathway This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cytoskeleton Cytoskeletal Rearrangement Ca_release->Cytoskeleton MAPK MAPK (p38, ERK) PKC->MAPK PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates Akt->MAPK MAPK->Cytoskeleton Chemotaxis Chemotaxis Cytoskeleton->Chemotaxis

Caption: this compound signaling cascade in human neutrophils.

Experimental Workflow for this compound Chemotaxis Assay

The following diagram illustrates the key steps involved in performing the this compound chemotaxis assay.

Chemotaxis_Workflow start Start isolate_neutrophils Isolate Human Neutrophils (Density Gradient Centrifugation) start->isolate_neutrophils add_cells Add Neutrophils (with/without inhibitors) to Upper Chamber isolate_neutrophils->add_cells prepare_reagents Prepare this compound Dilutions & Inhibitors assemble_chamber Assemble Boyden Chamber prepare_reagents->assemble_chamber assemble_chamber->add_cells incubate Incubate (37°C, 60-90 min) add_cells->incubate process_membrane Fix and Stain Membrane incubate->process_membrane quantify Quantify Migrated Cells (Microscopy) process_membrane->quantify analyze_data Data Analysis (Chemotactic Index, % Inhibition) quantify->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Boyden chamber assay.

References

Application Notes and Protocols for fMIFL-Induced Calcium Flux Assay Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-formyl peptide, N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), is a potent chemoattractant peptide originating from sources such as Staphylococcus aureus. It plays a significant role in innate immunity by activating phagocytic cells. While the user has specified this compound as a CD74 agonist, current scientific literature more robustly identifies it as a high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) crucial for mediating inflammatory responses. Activation of FPR2 by ligands like this compound initiates a signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a key event in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Macrophage Migration Inhibitory Factor (MIF) is the primary ligand for the cell surface receptor CD74. The MIF/CD74 signaling complex, often involving CD44 as a co-receptor, activates downstream pathways such as the MAP kinase/ERK, PI3K/Akt, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammatory responses.[1][2] While a direct, independent signaling pathway linking this compound to CD74 for calcium mobilization is not extensively documented, the potential for crosstalk between FPR2 and CD74 signaling pathways in a broader inflammatory context remains an area of interest.

This document provides detailed protocols for measuring this compound-induced calcium flux using the fluorescent dye Fluo-4 AM, a widely used indicator for monitoring intracellular calcium changes.

Signaling Pathways

This compound-Induced Calcium Mobilization via FPR2

Activation of FPR2 by this compound initiates a well-characterized signaling cascade leading to intracellular calcium release. This process is mediated by the Gαi subunit of the heterotrimeric G protein coupled to the receptor.

FPR2_Signaling This compound This compound FPR2 FPR2 (G Protein-Coupled Receptor) This compound->FPR2 Binds G_protein Heterotrimeric G Protein (αi, βγ) FPR2->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC βγ subunit activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Releases Stored Ca²⁺ Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response Triggers PKC->Cellular_Response Contributes to

Caption: this compound-FPR2 signaling pathway leading to calcium mobilization.

MIF/CD74 Signaling Pathway

The canonical signaling pathway for CD74 involves its ligand MIF and co-receptor CD44, leading to the activation of pro-survival and inflammatory pathways. A direct link to rapid calcium flux is less characterized compared to GPCRs like FPR2.

CD74_Signaling MIF MIF Receptor_Complex Receptor Complex MIF->Receptor_Complex Binds CD74 CD74 CD74->Receptor_Complex CD44 CD44 CD44->Receptor_Complex PI3K PI3K Receptor_Complex->PI3K Activates MAPK MAPK/ERK Pathway Receptor_Complex->MAPK Activates Akt Akt PI3K->Akt NFkB NF-κB Pathway Akt->NFkB Activates Cellular_Response Cellular Responses (Proliferation, Survival, Inflammation) MAPK->Cellular_Response NFkB->Cellular_Response

Caption: Canonical MIF/CD74 signaling pathway.

Data Presentation

The following tables summarize quantitative data for this compound and the related N-formyl peptide, fMLF (N-formylmethionyl-leucyl-phenylalanine), in inducing calcium flux, primarily through Formyl Peptide Receptors.

LigandReceptorCell TypeAssayEC₅₀Reference
This compoundFPR2HEK293 (transfected)Calcium Flux~5 µM[3]
fMLFFPR1HEK293 (transfected)Calcium Flux~50 nM[3]
fMLFFPR2HEK293 (transfected)Calcium Flux~5.3 µM[3]
Mitocryptide-2FPR2Not SpecifiedCalcium Flux6.9 nM[4]

Note: EC₅₀ values can vary depending on the cell type, receptor expression levels, and specific assay conditions.

Experimental Protocols

Principle of the Fluo-4 AM Calcium Flux Assay

The Fluo-4 AM assay is a fluorescence-based method for detecting intracellular calcium mobilization. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence of Fluo-4 is significantly enhanced. The change in fluorescence intensity, measured at Ex/Em = ~490/525 nm, is directly proportional to the concentration of intracellular free calcium.[5]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis cell_plating 1. Plate Cells (e.g., monocytes, neutrophils, or FPR2-expressing cell lines) dye_prep 2. Prepare Fluo-4 AM Dye-Loading Solution add_dye 3. Add Dye-Loading Solution to Cells dye_prep->add_dye incubation 4. Incubate at 37°C (approx. 60 min) add_dye->incubation wash 5. Wash Cells (Optional but Recommended) incubation->wash add_compound 6. Add this compound (Agonist) and Measure Baseline wash->add_compound measure_flux 7. Monitor Fluorescence Change (Ex/Em = 490/525 nm) add_compound->measure_flux data_analysis 8. Analyze Data (e.g., calculate peak fluorescence, EC₅₀ values) measure_flux->data_analysis

Caption: General workflow for the Fluo-4 AM calcium flux assay.

Detailed Protocol for Suspension Cells (e.g., Monocytes, Neutrophils)

This protocol is optimized for cells grown in suspension and analyzed using a fluorescence plate reader or flow cytometer.

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells, neutrophils, or a cell line expressing FPR2)

  • This compound peptide

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Probenecid (optional, improves dye retention)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4[6]

  • Cell culture medium

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities or a flow cytometer

Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C.

  • Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[7] Aliquot in small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]

  • Pluronic F-127 Stock Solution: Prepare a 10% (w/v) solution in DMSO.

  • Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution in 1 M NaOH, then adjust the pH to ~7.4 with HCl.

  • Dye-Loading Solution (Prepare Fresh): For a final Fluo-4 AM concentration of 2-5 µM, dilute the Fluo-4 AM stock solution into the Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersal.[8] If using, add Probenecid to a final concentration of 1-2.5 mM. Vortex briefly to mix. This solution should be used within 2 hours.[5]

Procedure:

  • Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash once with serum-free culture medium. Resuspend the cell pellet in the Assay Buffer to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Dye Loading: Add an equal volume of the 2X Dye-Loading Solution to the cell suspension. Mix gently.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[5] Some protocols also include a subsequent 15-30 minute incubation at room temperature.

  • Washing: Pellet the cells by centrifugation and discard the supernatant containing excess dye. Wash the cells 2-3 times with fresh Assay Buffer (containing probenecid, if used).

  • Final Resuspension: Resuspend the washed, dye-loaded cells in Assay Buffer to the desired density for your instrument (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells/mL for a plate reader).

  • Plating: Dispense the cell suspension into the wells of a black, clear-bottom microplate (e.g., 100 µL per well for a 96-well plate).

  • Assay Measurement:

    • Place the microplate into the fluorescence reader, set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Use the instrument's injector to add the desired concentration of this compound agonist to each well (e.g., 20 µL of a 6X solution).

    • Immediately begin recording the fluorescence intensity kinetically for a period of 1-3 minutes to capture the transient calcium peak.

Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Disclaimer: These protocols provide a general guideline. Optimal conditions, including cell density, dye concentration, and incubation times, should be determined empirically for each specific cell type and experimental setup. This product is for RESEARCH USE ONLY and is not intended for therapeutic or diagnostic use.

References

Application Notes and Protocols for in vivo Animal Models of fMIFL-Induced Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the functionally active variant of Macrophage Migration Inhibitory Factor, fMIFL (N-formyl-Met-Ile-Phe-Leu), to induce inflammatory responses in in vivo animal models. This compound, a potent chemoattractant peptide derived from Staphylococcus aureus, serves as a powerful tool for studying acute inflammation, leukocyte recruitment, and the efficacy of anti-inflammatory therapeutics.[1]

Introduction to this compound and its Role in Inflammation

This compound is a formylated peptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1.[2] FPRs are G protein-coupled receptors predominantly expressed on myeloid cells, such as neutrophils and macrophages.[3] The interaction of this compound with FPR1 initiates a signaling cascade that leads to a robust pro-inflammatory response, characterized by:

  • Leukocyte Chemotaxis: this compound is a powerful chemoattractant, guiding neutrophils and other leukocytes to the site of inflammation.

  • Cellular Activation: It triggers the activation of leukocytes, leading to degranulation, production of reactive oxygen species (ROS), and the release of inflammatory mediators.

  • Cytokine Production: this compound stimulation can induce the expression and secretion of pro-inflammatory cytokines, further amplifying the inflammatory cascade.

In vivo, the administration of this compound can mimic the early stages of bacterial infection, providing a valuable model for studying the mechanisms of innate immunity and for the preclinical evaluation of anti-inflammatory drug candidates. Studies have shown that Staphylococcus aureus strains that produce formylated peptides induce a more severe arthritis in mice, with increased neutrophil recruitment, highlighting the in vivo relevance of peptides like this compound as virulence factors.[1]

Signaling Pathway of this compound-Induced Inflammation

The pro-inflammatory effects of this compound are primarily mediated through the activation of the FPR1 signaling pathway. Upon binding of this compound to FPR1, a conformational change in the receptor leads to the activation of heterotrimeric G proteins. The subsequent signaling cascade involves multiple downstream effectors, culminating in the cellular responses that drive inflammation.

fMIFL_Signaling_Pathway This compound-FPR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_protein Gi/o FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Raf Ras/Raf G_protein->Ras_Raf p38_MAPK p38 MAPK G_protein->p38_MAPK JNK JNK G_protein->JNK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis NF_kB NF-κB Activation PKC->NF_kB Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Akt Akt PI3K->Akt Akt->NF_kB MEK_ERK MEK/ERK Ras_Raf->MEK_ERK AP1 AP-1 Activation MEK_ERK->AP1 p38_MAPK->AP1 JNK->AP1 Cytokine_Production Cytokine Production (TNF-α, IL-1β, IL-6) NF_kB->Cytokine_Production AP1->Cytokine_Production

This compound-FPR1 Signaling Pathway

In Vivo Animal Models of this compound-Induced Inflammation

Several established animal models of acute inflammation can be adapted for the use of this compound as the inflammatory stimulus. The choice of model will depend on the specific research question, the target tissue, and the desired endpoints.

Murine Model of this compound-Induced Peritonitis

This model is ideal for studying leukocyte migration into the peritoneal cavity and for the collection of peritoneal exudate for cellular and biochemical analysis.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-12 weeks old, are commonly used.

  • This compound Preparation: Dissolve this compound in sterile, pyrogen-free saline. A typical dose range for inducing a robust inflammatory response is 1-10 µg per mouse.

  • Administration: Inject the this compound solution intraperitoneally (i.p.) in a volume of 100-200 µL.

  • Time Course: The inflammatory response is typically assessed 4-24 hours post-injection.

  • Sample Collection:

    • Euthanize mice by an approved method.

    • Perform a peritoneal lavage by injecting 3-5 mL of sterile PBS containing 5 mM EDTA into the peritoneal cavity.

    • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Analysis:

    • Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain.

    • Flow Cytometry: Characterize the infiltrating leukocyte populations (neutrophils, macrophages, etc.) using specific cell surface markers.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell-free supernatant of the peritoneal lavage fluid by ELISA or multiplex immunoassay.[4]

    • Myeloperoxidase (MPO) Assay: MPO activity in the peritoneal lavage fluid can be measured as an indicator of neutrophil infiltration.[5][6][7][8][9]

Murine Air Pouch Model of this compound-Induced Inflammation

This model creates a subcutaneous cavity that allows for the localized administration of this compound and the subsequent collection of exudate. It is particularly useful for studying the local inflammatory environment and for testing the effects of locally or systemically administered anti-inflammatory agents.

Experimental Protocol:

  • Air Pouch Formation:

    • Anesthetize mice.

    • Inject 3 mL of sterile air subcutaneously on the dorsum to create an air pouch.

    • Re-inflate the pouch with 2 mL of sterile air on day 3.

  • This compound Administration: On day 6, inject this compound (1-10 µg in 100 µL of sterile saline) directly into the air pouch.

  • Sample Collection: At a designated time point (e.g., 4, 24, or 48 hours), euthanize the mice and collect the air pouch exudate by washing the pouch with 1-2 mL of sterile PBS with EDTA.

  • Analysis: The collected exudate can be analyzed for leukocyte count and characterization, cytokine levels, and MPO activity as described for the peritonitis model.

Murine Model of this compound-Induced Pulmonary Inflammation

This model is relevant for studying lung inflammation and acute lung injury.

Experimental Protocol:

  • Animals: Male BALB/c or C57BL/6 mice, 8-12 weeks old.

  • This compound Administration: Administer this compound (1-5 µg in 50 µL of sterile saline) via intratracheal or intranasal instillation under light anesthesia.

  • Time Course: Assess inflammation at time points ranging from 4 to 72 hours post-instillation.

  • Sample Collection and Analysis:

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect cells and fluid from the airways for leukocyte counts, differential analysis, and cytokine measurements.

    • Lung Tissue Homogenate: Homogenize lung tissue to measure MPO activity and cytokine levels.

    • Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration, edema, and tissue damage.[10]

Experimental Workflow Diagram

Experimental_Workflow General Workflow for this compound-Induced Inflammation Models cluster_preparation Preparation cluster_induction Inflammation Induction cluster_assessment Inflammatory Response Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Peritonitis Peritonitis Model (Intraperitoneal Injection) Animal_Acclimatization->Peritonitis Air_Pouch Air Pouch Model (Subcutaneous Injection) Animal_Acclimatization->Air_Pouch Lung_Inflammation Lung Inflammation Model (Intratracheal Instillation) Animal_Acclimatization->Lung_Inflammation fMIFL_Prep This compound Preparation (Dissolve in sterile saline) fMIFL_Prep->Peritonitis fMIFL_Prep->Air_Pouch fMIFL_Prep->Lung_Inflammation Time_Course Time Course Analysis (e.g., 4, 24, 48 hours) Peritonitis->Time_Course Air_Pouch->Time_Course Lung_Inflammation->Time_Course Sample_Collection Sample Collection (Peritoneal lavage, BAL fluid, Tissue) Time_Course->Sample_Collection Leukocyte_Analysis Leukocyte Analysis (Total & Differential Counts, Flow Cytometry) Sample_Collection->Leukocyte_Analysis Cytokine_Quantification Cytokine Quantification (ELISA, Multiplex Assay) Sample_Collection->Cytokine_Quantification MPO_Assay Myeloperoxidase (MPO) Assay Sample_Collection->MPO_Assay Histology Histological Analysis Sample_Collection->Histology

General Experimental Workflow

Quantitative Data Presentation

The following tables summarize representative quantitative data from in vivo inflammation models using potent FPR agonists. While specific data for this compound is limited in publicly available literature, the data for fMLP, a structurally and functionally similar N-formylated peptide, provides a reasonable approximation of the expected inflammatory response.

Table 1: Leukocyte Infiltration in a Murine Peritonitis Model (4 hours post-injection)

Treatment GroupTotal Leukocytes (x 10⁶/cavity)Neutrophils (x 10⁶/cavity)Monocytes/Macrophages (x 10⁶/cavity)
Saline Control0.5 ± 0.10.1 ± 0.050.4 ± 0.1
FPR Agonist (e.g., fMLP, 1 µg)8.2 ± 1.56.5 ± 1.21.7 ± 0.4*

*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced peritonitis models.

Table 2: Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-injection)

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Saline Control< 20< 15< 30
FPR Agonist (e.g., fMLP, 1 µg)550 ± 80250 ± 45800 ± 120*

*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced peritonitis models.

Table 3: Myeloperoxidase (MPO) Activity in Lung Tissue Homogenates (24 hours post-instillation)

Treatment GroupMPO Activity (U/g tissue)
Saline Control0.8 ± 0.2
FPR Agonist (e.g., fMLP, 5 µg)5.6 ± 0.9*

*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced pulmonary inflammation models.

Conclusion

This compound is a valuable tool for inducing acute inflammation in various in vivo animal models. The protocols outlined in these application notes provide a framework for researchers to study the mechanisms of this compound-induced inflammation, leukocyte recruitment, and to evaluate the efficacy of novel anti-inflammatory therapies. The robust and reproducible inflammatory response elicited by this compound makes it an excellent choice for preclinical research in inflammation and immunology.

References

Measuring Superoxide Production After fMIFL Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide N-formyl-Met-Ile-Phe-Leu (fMIFL) is a potent activator of phagocytic cells, such as neutrophils. As a mimic of bacterially derived peptides, this compound binds to formyl peptide receptors (FPRs) on the cell surface, primarily FPR1 and FPR2, initiating a signaling cascade that culminates in a variety of cellular responses critical to the innate immune system. One of the hallmark responses is the "respiratory burst," a rapid release of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). This process is a key mechanism for killing invading pathogens but can also contribute to tissue damage in inflammatory diseases. Therefore, the accurate measurement of superoxide production in response to this compound is crucial for studying neutrophil function, inflammatory processes, and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for two common methods used to quantify this compound-induced superoxide production: the lucigenin-based chemiluminescence assay and the cytochrome c reduction assay.

This compound Signaling Pathway to Superoxide Production

This compound initiates superoxide production by binding to FPRs, which are G-protein coupled receptors. This binding event triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then activate downstream effector enzymes, including phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates protein kinase C (PKC). Concurrently, other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), are also activated. Ultimately, these signaling cascades lead to the phosphorylation and assembly of the subunits of the NADPH oxidase enzyme complex at the cell membrane. The assembled NADPH oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion.

fMIFL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR FPR1/FPR2 This compound->FPR G_protein G-Protein (αβγ) FPR->G_protein G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes NADPH_oxidase NADPH Oxidase (inactive) NADPH_oxidase_active NADPH Oxidase (active) NADPH_oxidase->NADPH_oxidase_active Superoxide O₂⁻ (Superoxide) NADPH_oxidase_active->Superoxide NADP NADP⁺ NADPH_oxidase_active->NADP MAPK MAPK Pathways G_alpha->MAPK G_betagamma->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC PKC->NADPH_oxidase phosphorylates MAPK->NADPH_oxidase phosphorylates O2 O₂ O2->NADPH_oxidase_active NADPH NADPH NADPH->NADPH_oxidase_active

Caption: this compound signaling pathway to superoxide production.

Data Presentation

The following table summarizes representative quantitative data for superoxide production in neutrophils stimulated with the closely related formyl peptide, N-formyl-Met-Leu-Phe (fMLF). Due to the similar mechanism of action, these values can serve as a valuable reference for designing and interpreting experiments with this compound.

AgonistCell TypeAssay MethodParameterValueReference
fMLFHuman NeutrophilsChemiluminescenceEC₅₀≈ 20 nM[1]
fMLFEquine Neutrophils (LPS-primed)Lucigenin-dependent ChemiluminescenceEC₅₀10.2 ± 3.9 nM[2]
fMLFHuman NeutrophilsCytochrome c ReductionIC₅₀ (Eugenol inhibition)5 µg/mL[3]
RE-04-001 (FPR1 agonist)Human NeutrophilsIsoluminol-enhanced ChemiluminescenceEC₅₀≈ 1 nM[4]

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.

Experimental Workflow

The general workflow for measuring superoxide production in response to this compound treatment involves several key steps, from cell isolation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_isolation 1. Isolate Neutrophils reagent_prep 2. Prepare Reagents (this compound, Assay Buffer, Probes) cell_isolation->reagent_prep cell_incubation 3. Incubate Cells with Superoxide Detection Probe reagent_prep->cell_incubation stimulation 4. Stimulate with this compound cell_incubation->stimulation measurement 5. Measure Signal (Chemiluminescence or Absorbance) stimulation->measurement data_analysis 6. Analyze Data (e.g., Calculate EC₅₀) measurement->data_analysis

References

Application Notes and Protocols: Utilizing fMIFL to Elucidate FPR1 and FPR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptors, FPR1 and FPR2, are G protein-coupled receptors (GPCRs) that play pivotal roles in innate immunity and inflammation.[1][2] They are activated by N-formyl peptides, such as N-formylmethionine, which are released by bacteria or from damaged host cells, thereby initiating a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] The synthetic peptide fMIFL (formyl-Met-Ile-Phe-Leu) has emerged as a valuable tool for studying these receptors. As a potent agonist for both FPR1 and, to a lesser extent, FPR2, this compound allows for the targeted investigation of the distinct and overlapping signaling pathways mediated by these two important receptors.[2][4][5]

These application notes provide detailed protocols for utilizing this compound to study FPR1 and FPR2 signaling, with a focus on key cellular assays. The provided methodologies and data will aid researchers in academia and industry in their efforts to understand the nuanced roles of these receptors in health and disease, and to facilitate the development of novel therapeutics targeting inflammatory disorders.

Signaling Pathways of FPR1 and FPR2

Upon binding of an agonist like this compound, both FPR1 and FPR2 undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi family.[6][7][8] This initiates a cascade of downstream signaling events. The activated G protein dissociates into its α and βγ subunits, which in turn modulate the activity of various effector enzymes.

A primary pathway activated by FPR1 and FPR2 is the phospholipase C (PLC) pathway.[1][3] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1]

Furthermore, FPR1 and FPR2 activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][9][10] These pathways are crucial for regulating a wide array of cellular functions, including cell migration, proliferation, and survival.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FPR1 FPR1 This compound->FPR1 Binds FPR2 FPR2 This compound->FPR2 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates FPR2->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves PI3K PI3K Akt Akt PI3K->Akt G_alpha->PLC Activates G_beta_gamma->PI3K Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, ROS production, Degranulation) Ca2->Cellular_Responses MAPK MAPK (ERK) PKC->MAPK Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: this compound-induced FPR1 and FPR2 signaling cascade.

Quantitative Data: Ligand Affinity and Potency

The following table summarizes the reported EC50 values for this compound and other relevant ligands at FPR1 and FPR2, providing a comparative view of their potency. This data is crucial for designing experiments and interpreting results.

LigandReceptorAssay TypeEC50 (nM)Reference
This compoundHuman FPR1NADPH Oxidase Activity~0.1[5]
This compoundHuman FPR2Calcium MobilizationMicromolar concentrations required[4]
fMLFHuman FPR1Calcium MobilizationNanomolar range[11]
fMLFHuman FPR2Calcium Mobilization>1000-fold less potent than on FPR1[12]
WKYMVmHuman FPR2ChemotaxisPicomolar concentrations[2]
MMK-1Human FPR2ChemotaxisPotent and selective agonist[13]

Experimental Protocols

Calcium Mobilization Assay

This assay is a fundamental method to assess the activation of GPCRs that signal through the PLC-IP3 pathway. The binding of this compound to FPR1 or FPR2 leads to a transient increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

Calcium_Mobilization_Workflow start Start: Prepare Cell Suspension load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) start->load_dye incubate_dye Incubate cells to allow for dye de-esterification load_dye->incubate_dye wash_cells Wash cells to remove extracellular dye incubate_dye->wash_cells resuspend Resuspend cells in assay buffer wash_cells->resuspend acquire_baseline Acquire baseline fluorescence reading resuspend->acquire_baseline add_agonist Add this compound or control agonist acquire_baseline->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence analyze Analyze data to determine intracellular calcium flux measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay.

Materials:

  • Cells expressing FPR1 or FPR2 (e.g., transfected HEK293 cells, HL-60 cells differentiated into neutrophil-like cells).[14][15]

  • This compound stock solution (in DMSO).

  • Control agonists (e.g., fMLF for FPR1, WKYMVm for FPR2).[11][16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[17][18]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader or flow cytometer.

Protocol:

  • Cell Preparation: Culture cells expressing the receptor of interest to the appropriate density. For adherent cells, seed them in a 96-well plate. For suspension cells, harvest and wash them.

  • Dye Loading: Resuspend the cells in assay buffer containing the calcium-sensitive dye at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[18]

  • Washing: Centrifuge the cells and wash them with fresh assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the cell plate in the fluorescence reader and record the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of this compound or control agonists to the wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence from the baseline to determine the magnitude of the calcium response. Plot dose-response curves to determine the EC50 of this compound.

Chemotaxis Assay

Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark cellular response to FPR activation. This assay quantifies the ability of this compound to induce cell migration.

Materials:

  • Cells expressing FPR1 or FPR2 (e.g., neutrophils, differentiated HL-60 cells).

  • This compound and control chemoattractants.

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts).

  • Cell culture medium.

  • Cell staining and counting equipment (e.g., microscope, flow cytometer).

Protocol:

  • Chamber Preparation: Place a porous membrane (e.g., 3-8 µm pore size) in the chemotaxis chamber, separating the upper and lower wells.

  • Chemoattractant Addition: Add different concentrations of this compound or control chemoattractants to the lower chamber.

  • Cell Seeding: Add a suspension of the cells to the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a period sufficient to allow for cell migration (typically 1-3 hours).

  • Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Staining and Counting: Stain the migrated cells on the lower surface of the membrane and count them using a microscope. Alternatively, collect the migrated cells from the lower chamber and count them using a flow cytometer.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a chemotactic dose-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event of FPR1 and FPR2.

Materials:

  • Cells expressing FPR1 or FPR2.

  • This compound and control agonists.

  • Cell lysis buffer.

  • Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

  • Western blotting or ELISA equipment.

Protocol:

  • Cell Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.[11]

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of p-ERK1/2:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the anti-p-ERK1/2 antibody.

    • ELISA: Use a sandwich ELISA kit to quantify the amount of p-ERK1/2 in the cell lysates.

  • Data Analysis: Quantify the levels of p-ERK1/2 relative to total ERK1/2 or a loading control. Plot the fold-increase in p-ERK1/2 against the concentration of this compound.

Conclusion

The use of this compound as a dual agonist for FPR1 and FPR2 provides a powerful approach to dissect the intricate signaling networks governed by these receptors. The detailed protocols and comparative data presented in these application notes offer a solid foundation for researchers to investigate the roles of FPR1 and FPR2 in inflammation and immunity. By employing these standardized methods, scientists and drug development professionals can gain deeper insights into the therapeutic potential of targeting these crucial receptors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing fMLP Concentration for Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce neutrophil chemotaxis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal fMLP concentration for inducing neutrophil chemotaxis?

A1: The optimal fMLP concentration typically falls within the range of 10 nM to 100 nM. Several studies indicate that maximal chemotactic response is often observed around 100 nM.[1][2] Concentrations significantly higher than this, such as 500 nM to 1000 nM, can lead to a decrease in directional migration and may even inhibit the chemotactic response.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay system and cell source.

Q2: Why are my neutrophils not migrating towards the fMLP gradient?

A2: A complete lack of migration can stem from several factors:

  • Suboptimal fMLP Concentration: You may be using a concentration that is too high or too low. We recommend performing a dose-response curve starting from 1 nM to 1000 nM.

  • Degraded fMLP: Ensure your fMLP stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the peptide.

  • Poor Cell Viability: Neutrophils have a short ex-vivo lifespan. Ensure you are using freshly isolated cells. Check cell viability before starting the experiment.

  • Incorrect Assay Setup: Verify that a stable chemoattractant gradient is being formed in your assay system (e.g., Transwell, microfluidic device). A uniform concentration will not induce directed migration.[2]

  • Neutrophil Isolation Protocol: The method used for neutrophil purification can impact cell function. Some isolation techniques can artificially activate neutrophils, rendering them less responsive to chemoattractants.[4]

Q3: My neutrophil chemotactic response is weak or highly variable between experiments. What could be the cause?

A3: Weak or inconsistent results are common challenges. Consider the following:

  • Donor Variability: Neutrophils isolated from different donors can exhibit significant variability in their chemotactic response.

  • Suboptimal Incubation Time: The optimal migration time can vary depending on the assay. For Transwell assays, an incubation time of 1.5 hours has been identified as optimal in some studies.[5]

  • Assay Conditions: Ensure consistent temperature (37°C) and CO2 levels throughout the experiment.

  • fMLP Concentration: As mentioned, the dose-response to fMLP is bell-shaped. A concentration that is slightly off the peak optimum can result in a significantly weaker response.

Q4: My neutrophils are moving, but not in a directed manner towards the fMLP source. Why?

A4: This phenomenon, known as chemokinesis (random movement) rather than chemotaxis (directed movement), can occur when:

  • The Gradient is Not Established: If the fMLP is uniformly distributed in the medium, cells will be stimulated to move but without a directional cue.

  • Receptor Saturation: At very high concentrations of fMLP (e.g., >500 nM), the formyl peptide receptors (FPRs) on the neutrophil surface become saturated.[2] This prevents the cell from sensing a concentration differential across its length, leading to a loss of directionality.[2]

Q5: What is the underlying signaling mechanism of fMLP-induced chemotaxis?

A5: fMLP initiates a complex signaling cascade by binding to its G-protein coupled receptor (GPCR), the Formyl Peptide Receptor (FPR).[6][7] This binding activates intracellular G-proteins, which in turn trigger multiple downstream pathways essential for chemotaxis.[6][8] Key pathways include the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of Phosphatidylinositol 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38).[6][9][10][11] These signals converge to regulate the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration.[6]

Data Summary Tables

Table 1: Recommended fMLP Concentrations for Neutrophil Chemotaxis Assays
Assay TypeRecommended fMLP ConcentrationNotesSource(s)
Microfluidic Devices10 nM - 100 nM100 nM often induces sustained and maximal recruitment. Gradients from 0-400 nM have also been used successfully.[1][12][13][14]
Transwell® / Boyden Chamber10 nM - 100 nMThis is a standard range for this endpoint assay.[4][5]
Differentiated HL-60 Cells50 nM - 100 nMHigher concentrations (~500 nM) can cause migration arrest in this cell line.[3]
Table 2: fMLP Receptor Affinity and Signaling Characteristics
ParameterValue / DescriptionSignificanceSource(s)
Receptor TypeFormyl Peptide Receptors (FPRs), GPCRsMediates the cellular response to bacterial N-formylated peptides.[6][7]
EC50 for Chemotaxis~0.07 nM (Human Neutrophils)Demonstrates the high sensitivity of neutrophils to fMLP.[8]
Key Signaling PathwaysPLC, PI3K, p38 MAPK, ERK MAPKActivation of these pathways is crucial for cytoskeletal rearrangement and cell motility.[2][6][9][11]
G-Protein CouplingPrimarily Pertussis Toxin-sensitive Gi classInhibition by pertussis toxin can block fMLP-induced responses.[6][8]

Experimental Protocols

Detailed Methodology: Transwell® Chemotaxis Assay

This protocol provides a standard procedure for measuring neutrophil chemotaxis using a Transwell® system.

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh whole blood using your laboratory's standard protocol (e.g., density gradient centrifugation with Polymorphprep® or immunomagnetic negative selection).[5]

    • Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI-1640) containing 5% Bovine Serum Albumin (BSA) to a final concentration of 2 x 10^6 cells/mL.[5]

  • Assay Preparation:

    • Prepare serial dilutions of fMLP in the assay medium to create a dose-response curve (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM).

    • Add 600 µL of the fMLP dilutions (or medium alone for the negative control) to the lower wells of a 24-well plate.

    • Carefully place the Transwell® inserts (with a 3.0 µm pore size polycarbonate membrane) into each well, ensuring no air bubbles are trapped beneath the membrane.

  • Cell Migration:

    • Add 100-200 µL of the neutrophil suspension (containing 2 x 10^5 to 4 x 10^5 cells) to the top chamber of each Transwell® insert.[15]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to allow for cell migration.[5]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell® inserts from the wells. To improve cell collection, some protocols recommend scraping the bottom of the membrane.[5]

    • To detach any adherent cells, add 60 µL of 0.5 M EDTA to the bottom chamber and incubate for 10-15 minutes at 4°C.[15]

    • Collect the cell suspension from the lower wells.

    • Count the number of migrated neutrophils using a hemocytometer, an automated cell counter, or a flow cytometer for more precise quantification.[5]

  • Data Analysis:

    • Calculate the number of migrated cells for each fMLP concentration.

    • Plot the number of migrated cells against the fMLP concentration to generate a dose-response curve and determine the optimal concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP FPR FPR (GPCR) fMLP->FPR Binds G_Protein Gi Protein FPR->G_Protein Activates PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Actin Actin Reorganization Ca_release->Actin MAPK MAPK Cascade (p38, ERK) PI3K->MAPK MAPK->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: fMLP signaling cascade in neutrophils.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis A 1. Isolate Neutrophils from Whole Blood C 3. Resuspend Cells in Assay Medium A->C B 2. Prepare fMLP Serial Dilutions D 4. Add fMLP to Lower Chamber B->D E 5. Add Neutrophils to Upper Chamber (Insert) C->E D->E F 6. Incubate at 37°C (e.g., 90 mins) E->F G 7. Collect Migrated Cells from Lower Chamber F->G H 8. Quantify Cells (e.g., Flow Cytometry) G->H I 9. Plot Dose-Response Curve H->I

Caption: Experimental workflow for a Transwell chemotaxis assay.

References

troubleshooting low signal in fMIFL calcium flux assay

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: fMIFL Calcium Flux Assay

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal issues in fluorescence microthermal imaging with in-situ light (this compound) calcium flux assays.

Troubleshooting Guide: Low Signal or Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can result from a weak fluorescence signal after stimulation or a high background signal in unstimulated cells[1]. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.

Q1: My signal is weak or non-existent after adding my agonist. Where should I begin troubleshooting?

Start with a logical diagnostic workflow to systematically isolate the problem. The first step is to determine if the issue lies with the fundamental assay components (cells, dye, instrument) or the specific experimental treatment (agonist).

G cluster_start cluster_steps start Start: Low Signal Detected ionomycin Run Positive Control (e.g., Ionomycin, ATP) start->ionomycin signal_ok Strong Signal? ionomycin->signal_ok agonist Issue likely with Agonist or Target Receptor Expression signal_ok->agonist Yes no_signal Weak/No Signal signal_ok->no_signal No cells Check Cell Health & Viability (Morphology, Confluency) no_signal->cells cells_ok Cells Healthy? cells->cells_ok dye Check Calcium Dye (Loading, Concentration, Viability) cells_ok->dye Yes unhealthy Optimize Cell Culture Conditions (Passage #, Seeding Density) cells_ok->unhealthy No dye_ok Dye Loading OK? dye->dye_ok instrument Check Instrument & Settings (this compound laser, filters, exposure) dye_ok->instrument Yes dye_issue Optimize Dye Loading (Concentration, Time, Temp) dye_ok->dye_issue No instrument_issue Optimize Instrument Settings (Wavelengths, Power, Gain) instrument->instrument_issue

Caption: A typical Gq-coupled GPCR signaling cascade leading to calcium release.

Q3: Neither my positive control nor my test compound elicits a signal. What should I check?

This indicates a more fundamental problem with the assay components. Follow the workflow above to check your cells, dye, and instrument.

Cell-Related Issues:

  • Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and have high viability. [1]Overly confluent or low-passage cells may respond poorly. [2]* Temperature: Maintain a stable temperature of 37°C during imaging to ensure reproducibility. [2]* Media: Use phenol (B47542) red-free media during the assay, as phenol red can increase background fluorescence. [3] Calcium Dye-Related Issues:

  • Dye Choice: The dye's dissociation constant (Kd) should match the expected calcium concentration range. High-affinity dyes like Fluo-4 (Kd ≈ 345 nM) can become saturated by large calcium changes, underestimating the signal. [4][5]For larger responses, a lower-affinity dye may be more appropriate. [4][5]* Dye Loading: Insufficient dye concentration or loading time will result in a weak signal. [1]Conversely, excessively high concentrations can be toxic or cause quenching effects. [5]Optimize the loading time and concentration for your specific cell line.

  • Dispersion: Use Pluronic F-127 (typically 0.01-0.02%) to aid in the dispersion of AM ester dyes. [1] Instrument and Microfluidics Issues:

  • This compound Settings: Confirm that the excitation and emission wavelengths are correctly set for your chosen dye. Ensure the laser power and detector gain are optimized.

  • Microfluidic Device: For microfluidic setups, ensure cells are not washed away by excessive flow rates. [2]Uneven surfaces in the microfluidic channels can sometimes increase background fluorescence. [6]

Frequently Asked Questions (FAQs)

Q: How do I choose the right calcium indicator for my assay? A: Your choice depends on the expected magnitude of the calcium change, desired signal-to-noise ratio, and instrumentation. High-affinity dyes are sensitive to small changes, while low-affinity dyes are better for large, sustained responses to avoid saturation. [4] Table 1: Comparison of Common Calcium Indicators

IndicatorTypical KdExcitation (nm)Emission (nm)Key Characteristics
Fluo-4 AM ~345 nM [5]~490 [1]~525 [1]High affinity, large fluorescence increase (>100x), industry standard. [4][7]
Fluo-8 AM ~389 nM~490~525Brighter and more photostable than Fluo-4.
Calbryte™ 520 AM ~1200 nM [5]~492~514Lower affinity, good for detecting large Ca²⁺ transients without saturating. [5]
Fura-2 AM ~145 nM~340 / ~380~510Ratiometric dye, which minimizes effects of uneven loading and photobleaching. [7]

Q: How can I reduce high background fluorescence? A: High background reduces the signal-to-noise ratio.

  • Washing: If using a wash-based protocol, ensure cells are thoroughly washed to remove extracellular dye. * Media: Use imaging media without phenol red. * Dye Concentration: Lower the dye concentration, as excessive intracellular dye can contribute to background. [5]* Cell Autofluorescence: Check the autofluorescence of your cells before dye loading to establish a baseline.

Q: My cells are lifting or washing away in my microfluidic device. What can I do? A: This is a common issue in microfluidic-based assays.

  • Flow Rate: Reduce the perfusion or injection flow rate. [2]* Cell Confluency: Ensure cells are not over-confluent, which can compromise adhesion and viability. [2]* Cell Passage: Use low-passage number cells, as they generally adhere better. [2]* Coating: Ensure the microfluidic channels are properly coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion.

Experimental Protocols

General Protocol for an this compound Calcium Flux Assay

This protocol provides a general workflow. Optimization of cell density, dye concentration, and incubation times is critical. [1][8] Experimental Workflow Diagram

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2/3: Assay cluster_imaging Imaging Steps seed Seed Cells in Microfluidic Device culture Incubate (24-48h) 37°C, 5% CO₂ seed->culture prep_reagents Prepare Dye & Agonist Working Solutions load_dye Load Cells with Calcium Dye (e.g., 45-60 min, 37°C) prep_reagents->load_dye wash Wash to Remove Extracellular Dye (if not a no-wash kit) load_dye->wash image This compound Imaging wash->image baseline Record Baseline Fluorescence inject Inject Agonist baseline->inject measure Measure Signal (Post-Injection) inject->measure

Caption: A typical experimental workflow for a cell-based this compound calcium flux assay.

Methodology:

  • Cell Seeding:

    • Seed cells into the this compound-compatible microfluidic device at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C with 5% CO₂.

  • Reagent Preparation:

    • Prepare a 2X working solution of your calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • If needed, add Pluronic F-127 to the dye solution to aid dispersion. [1] * Prepare a 5X (or other desired concentration) working solution of your agonist/test compound.

  • Dye Loading:

    • Gently aspirate the culture medium from the cells.

    • Add an equal volume of the 2X dye working solution to the cells (resulting in a 1X final concentration).

    • Incubate for 45-60 minutes at 37°C, protected from light. Note: For "no-wash" kits, follow the manufacturer's specific instructions. [1]

  • Washing (for wash-based assays):

    • Gently aspirate the dye solution.

    • Wash the cells 2-3 times with buffer to remove any extracellular dye.

    • Add the final assay buffer to the cells.

  • This compound Measurement:

    • Place the microfluidic device on the this compound instrument stage, ensuring the system is equilibrated to 37°C. [2] * Set the instrument software with the correct excitation/emission wavelengths for your dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-4). [1] * Measure baseline fluorescence for 15-30 seconds.

    • Use the instrument's injector or perfusion system to add the agonist solution.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the full calcium transient.

References

Technical Support Center: FPR Desensitization by fMIFL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Formyl Peptide Receptors (FPRs) and the agonist fMIFL. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to FPR desensitization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with FPRs?

A1: this compound, or N-formyl-methionyl-isoleucyl-phenylalanyl-leucine, is a potent agonist for Formyl Peptide Receptor 1 (FPR1) and also interacts with FPR2.[1][2][3] It is a synthetic peptide that mimics bacterial-derived peptides, which are recognized by the innate immune system.[2] The N-formyl group on the methionine residue is crucial for its high-affinity binding to FPR1 and subsequent receptor activation.[1] This activation triggers downstream signaling pathways, leading to various cellular responses, particularly in immune cells like neutrophils.[4]

Q2: What is FPR desensitization and why is it a concern in my experiments?

  • Homologous desensitization: The receptor becomes unresponsive to the same agonist that caused the desensitization.[6]

  • Heterologous desensitization: Activation of one receptor (e.g., FPR1 by this compound) leads to the desensitization of a different receptor.[7]

Q3: What is the underlying mechanism of this compound-induced FPR desensitization?

A3: The desensitization of FPRs, like other G protein-coupled receptors (GPCRs), is primarily mediated by two key protein families: G protein-coupled receptor kinases (GRKs) and β-arrestins.[5][8][9] Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated FPR.[5][9] This phosphorylation event increases the receptor's affinity for β-arrestins.[5][10] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby terminating G protein-mediated signaling.[5][10] Furthermore, β-arrestin promotes the internalization of the receptor from the cell surface into endosomes, a process that contributes to longer-term desensitization.[10][11][12]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound and FPRs.

Issue 1: Diminished or absent cellular response upon repeated this compound stimulation in a calcium mobilization assay.
  • Possible Cause: Homologous desensitization of FPR1.

  • Troubleshooting Steps:

    • Optimize Agonist Concentration: Use the lowest concentration of this compound that elicits a robust but not maximal response. High concentrations of agonists can accelerate the rate and extent of desensitization.

    • Introduce a Wash Step: If your experimental design allows, wash the cells with buffer after the initial stimulation to remove this compound before the second stimulation.

    • Utilize an FPR1 Antagonist: To confirm that the lack of response is due to FPR1 desensitization, pre-treat the cells with a specific FPR1 antagonist, such as Cyclosporin H (CsH), before the initial this compound stimulation.[7] This should prevent desensitization and allow for a response to a subsequent agonist challenge after the antagonist is washed out.

    • Consider a Different Agonist: If the goal is to study FPR1 signaling without inducing strong desensitization, you might explore biased agonists that favor G protein signaling over β-arrestin recruitment, although specific biased agonists for FPR1 are still under extensive research.

Issue 2: this compound stimulation inhibits the response to a different chemoattractant in a chemotaxis assay.
  • Possible Cause: Heterologous desensitization of other chemoattractant receptors by FPR1 activation.[7]

  • Troubleshooting Steps:

    • Use an FPR1 Antagonist: Pre-treatment with a specific FPR1 antagonist like POL7200 can prevent the this compound-induced heterologous desensitization of other receptors, such as CXCR2.[7]

    • Vary the Order of Agonist Addition: If possible, reverse the order of agonist addition to determine if the desensitization is unidirectional.

    • Investigate the Role of Protein Kinase C (PKC): FPR1-mediated heterologous desensitization can be dependent on PKC activation.[13] Using a PKC inhibitor, such as staurosporine, may block this cross-desensitization.[13]

Issue 3: High background or low signal-to-noise ratio in a fluorescence-based receptor internalization assay.
  • Possible Cause: Issues with the fluorescent labeling, imaging parameters, or cell health.

  • Troubleshooting Steps:

    • Optimize Dye Concentration and Incubation Time: Use the recommended concentration of the fluorescent dye and optimize the incubation time to ensure sufficient labeling without causing cellular toxicity.

    • Adjust Imaging Parameters: Optimize the gain and exposure settings on your fluorescence microscope or plate reader to maximize the signal from internalized receptors while minimizing background fluorescence.

    • Use a Quenching Agent: For assays measuring surface receptor levels, a membrane-impermeable quenching agent can be used to reduce the fluorescence of non-internalized, surface-bound ligands.

    • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect receptor expression and internalization capacity.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and FPR activation and desensitization.

Table 1: Potency of Formyl Peptides on FPRs in Calcium Mobilization Assays

AgonistReceptorCell TypeEC50Reference(s)
This compoundFPR1Human Neutrophils~0.1 nM[4]
fMLPFPR1Human Neutrophils~50 nM[4]
This compoundFPR2RBL-FPR2 cells89 nM[3]
fMLPFPR2RBL-FPR2 cells6.7 µM[3]

Table 2: Effect of FPR1 Antagonists on Preventing this compound/fMLP-induced Desensitization

AntagonistConcentrationAssayEffectReference(s)
Cyclosporin H (CsH)1 µMCalcium MobilizationRescued LTB4 and CXCL1 response after fMLF-induced desensitization[7]
POL72001 µMCalcium MobilizationRescued LTB4 and CXCL1 response after fMLF-induced desensitization[7]
POL71781 µMCalcium MobilizationRescued LTB4 and CXCL1 response after fMLF-induced desensitization[7]

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Assess FPR Desensitization

This protocol is adapted from standard procedures for measuring intracellular calcium flux.[14][15][16][17]

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing FPR1 or primary neutrophils) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Baseline Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure baseline fluorescence for 10-20 seconds.

  • First Stimulation (to induce desensitization):

    • Add this compound at a predetermined concentration and record the fluorescence signal for 2-3 minutes until it returns to baseline.

  • Second Stimulation (to assess desensitization):

    • Add a second stimulus of this compound (for homologous desensitization) or another agonist (for heterologous desensitization) at the same or a higher concentration and record the fluorescence for another 2-3 minutes.

  • Data Analysis:

    • The magnitude of the second calcium peak relative to the first indicates the degree of desensitization. A significantly smaller or absent second peak suggests desensitization.

Protocol 2: Receptor Internalization Assay using Fluorescence Microscopy

This protocol outlines a general method for visualizing receptor internalization.[18][19][20][21][22]

  • Cell Preparation:

    • Plate cells expressing a fluorescently-tagged FPR1 (e.g., FPR1-GFP) on glass-bottom dishes.

  • Live-Cell Imaging Setup:

    • Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

  • Baseline Imaging:

    • Acquire baseline images showing the initial distribution of the fluorescently-tagged receptor, which should be predominantly on the plasma membrane.

  • Agonist Stimulation:

    • Add this compound to the imaging medium.

  • Time-Lapse Imaging:

    • Acquire images at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes to visualize the translocation of the receptor from the plasma membrane to intracellular vesicles (endosomes).

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time to determine the rate and extent of internalization.

Signaling Pathway and Experimental Workflow Diagrams

FPR1_Desensitization_Pathway cluster_0 Cell Membrane This compound This compound FPR1 FPR1 This compound->FPR1 1. Binding G_protein G Protein FPR1->G_protein 2. Activation GRK GRK FPR1->GRK 4. Recruitment Signaling Downstream Signaling G_protein->Signaling 3. Cellular Response GRK->FPR1 5. Phosphorylation beta_Arrestin β-Arrestin beta_Arrestin->G_protein 7. G Protein Uncoupling Internalization Internalization (Endocytosis) beta_Arrestin->Internalization 8. Promotes FPR1_P Phosphorylated FPR1 FPR1_P->beta_Arrestin 6. Binding

Caption: The signaling pathway of this compound-induced FPR1 desensitization.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow plate_cells 1. Plate Cells dye_loading 2. Load with Calcium Dye plate_cells->dye_loading baseline 3. Read Baseline Fluorescence dye_loading->baseline stim1 4. Add 1st Stimulus (this compound) baseline->stim1 record1 5. Record Fluorescence stim1->record1 stim2 6. Add 2nd Stimulus record1->stim2 record2 7. Record Fluorescence stim2->record2 analyze 8. Analyze Data record2->analyze

Caption: Experimental workflow for a calcium mobilization assay to assess desensitization.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Diminished Response start Diminished response to 2nd this compound stimulus? cause Likely Homologous Desensitization start->cause Yes solution1 Optimize [this compound] cause->solution1 solution2 Add Wash Step cause->solution2 solution3 Use FPR1 Antagonist cause->solution3

Caption: A logical workflow for troubleshooting diminished responses in FPR desensitization experiments.

References

variability in neutrophil response to fMIFL stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neutrophil Stimulation Assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers studying the variability in neutrophil response to the potent chemoattractant N-Formyl-Met-Leu-Phe (fMLF or fMIFL).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant donor-to-donor variability in my neutrophil this compound stimulation experiments?

A1: Significant variability between neutrophil donors is a well-documented phenomenon. This can be attributed to several factors, including genetic differences in the N-formyl peptide receptor 1 (FPR1). The human FPR1 is encoded by numerous haplotypes, which can result in functional differences in ligand binding and subsequent cellular responses.[1] Additionally, the baseline activation state of neutrophils can differ between individuals depending on their underlying health and inflammatory status.

Q2: My neutrophils are not responding, or are showing a very weak response, to this compound stimulation. What are the possible causes?

A2: A lack of response can stem from several issues:

  • Receptor Desensitization: Neutrophils can become desensitized to this compound upon prior exposure.[2] If the isolation process or buffer contains activating substances, or if the cells are over-handled, they may become refractory to stimulation.

  • Suboptimal this compound Concentration: The optimal concentration for this compound can vary depending on the specific response being measured (e.g., chemotaxis, superoxide (B77818) production, calcium flux). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.[2][3]

  • Incorrect Experimental Temperature: Neutrophil activation is a temperature-sensitive process. Most activation protocols are performed at 37°C. Performing experiments at lower temperatures (e.g., 15°C) can be used to induce desensitization without triggering a full-blown oxidase activation.[2]

  • Cell Viability: Poor neutrophil viability following isolation will lead to a diminished response. Always check cell viability using a method like Trypan Blue exclusion before starting an experiment.

Q3: What is "priming" and how does it affect this compound-induced neutrophil responses?

A3: Priming is a process where pre-exposure of neutrophils to sub-stimulatory concentrations of certain agents (priming agents) enhances their response to a subsequent stimulus like this compound.[2] Common priming agents include Tumor Necrosis Factor-alpha (TNF-α) and Platelet-Activating Factor (PAF).[2][4] Priming can significantly increase the magnitude of responses such as superoxide production.[2] It's an important consideration, as trace amounts of priming agents in culture media or reagents could contribute to experimental variability.

Q4: Can other chemoattractants in my experimental system interfere with the this compound response?

A4: Yes. A signaling hierarchy exists among chemoattractants. Strong, end-stage chemoattractants like this compound can dominate over weaker, intermediate ones such as Interleukin-8 (IL-8).[2][4] Triggering the FPR1 with this compound can substantially reduce the superoxide production induced by IL-8.[4] Conversely, pre-stimulation with IL-8 can prime the cells for an enhanced response to this compound.[4]

Troubleshooting Guides

Issue 1: High Background Activation (Unstimulated Cells Show a Response)
Possible Cause Troubleshooting Step
Contamination of Reagents Use endotoxin-free reagents and consumables. Bacterial products like LPS can prime neutrophils.
Mechanical Stress During Isolation Handle cells gently. Avoid harsh vortexing or centrifugation steps. Keep cells on ice when not in use.
Inappropriate Isolation Method Ensure the density gradient medium (e.g., Polymorphprep) is at the correct temperature and used according to the manufacturer's instructions.[5][6][7]
Shear Stress Be mindful of shear stress from pipetting or flow conditions, which can alter neutrophil activation states.[8]
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Cause Troubleshooting Step
Variability in this compound Preparation Prepare fresh this compound dilutions for each experiment from a concentrated, validated stock solution. This compound is hydrophobic and can adsorb to plastic.
Inconsistent Cell Counts Accurately count viable cells before each experiment and normalize cell numbers across all conditions.
Timing of Assay Steps Neutrophil responses like calcium flux and superoxide production are rapid and transient.[2][9] Use a multichannel pipette and a standardized workflow to ensure consistent timing.
Donor-to-Donor Variability If possible, use neutrophils pooled from multiple donors or perform experiments on cells from the same donor to reduce variability for a given set of experiments.

Quantitative Data Summary

Table 1: Effective Concentrations (EC50) of this compound for Various Neutrophil Responses
Response MeasuredEC50 of this compound (nM)Reference
Superoxide Production (NADPH Oxidase Activity)~20 nM[2]
CD11b Upregulation5 nM[3]
CD66b Upregulation6 nM[3]
CD62L (L-selectin) Shedding8 nM[3]
FPR1 Phosphorylation10.6 ± 0.8 nM[10]
Table 2: Effect of Priming Agents on this compound-Induced Superoxide Production
Priming AgentConcentration & IncubationFold Increase in this compound (10 nM) ResponseReference
Tumor Necrosis Factor-α (TNF-α)25 ng/ml, 20 min~3.5-fold[2]
Platelet-Activating Factor (PAF)100 nM, 10 min~2.5-fold[2]
Cytochalasin B2 µg/ml, 5 minPotentiates response[2]

Key Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood
  • Blood Collection: Collect whole blood from healthy donors into heparin-containing tubes.

  • Density Gradient Separation: Carefully layer the heparinized blood onto a density gradient medium like Polymorphprep.[6][7]

  • Centrifugation: Centrifuge according to the manufacturer's instructions. This will separate the blood into distinct layers, with the neutrophil band located below the mononuclear cell layer.

  • Cell Harvesting: Carefully aspirate and discard the upper layers. Collect the neutrophil-rich layer.

  • Red Blood Cell Lysis: Lyse contaminating red blood cells using a lysis buffer (e.g., RBC lysis buffer).[5][6][7]

  • Washing: Wash the neutrophil pellet with a suitable buffer (e.g., serum-free RPMI-1640).

  • Cell Counting and Resuspension: Resuspend the cells in the desired assay buffer, perform a viability count (e.g., Trypan Blue), and adjust the cell concentration as needed for the specific assay (e.g., 2 x 10^6 cells/mL).[7]

Protocol 2: this compound-Induced Calcium Mobilization Assay
  • Cell Loading: Load isolated neutrophils (e.g., 5 x 10^7 cells/mL) with a calcium-sensitive dye, such as Fura-2-AM (5 µM), for 30 minutes at room temperature in the dark.[11]

  • Washing: Wash the cells to remove excess extracellular dye and resuspend them in a calcium-free buffer (e.g., KRG without Ca2+).[11]

  • Equilibration: Equilibrate the cell suspension (e.g., 2 x 10^6 cells/mL) at 37°C for approximately 10 minutes in a fluorometer cuvette.[2]

  • Stimulation: Add this compound at the desired concentration. The activation by this compound triggers the release of Ca2+ from intracellular stores, followed by an influx of extracellular calcium.[9][12]

  • Measurement: Measure the change in fluorescence using a luminescence spectrometer. For Fura-2, use dual excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[2] The change in intracellular calcium is expressed as the ratio of fluorescence intensities at the two excitation wavelengths.[2]

Protocol 3: Flow Cytometry Analysis of Neutrophil Activation Markers
  • Cell Preparation: Aliquot isolated neutrophils (e.g., 2.5 - 3 x 10^5 cells/well) into a 96-well plate.[5][6]

  • Inhibitor/Pre-treatment (Optional): If studying inhibitory effects, incubate cells with inhibitors (e.g., 5 µM Cyclosporin H for FPR1) for 30 minutes prior to stimulation.[5][6]

  • Stimulation: Add this compound at various concentrations and incubate for the desired time (e.g., 3 hours).[7]

  • Antibody Staining: Stain the cells with fluorescently-conjugated antibodies against activation markers such as CD11b and CD66b.[5][6][7]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.

  • Data Analysis: Quantify the expression of activation markers by measuring the Mean Fluorescent Intensity (MFI). Results can be presented as the relative MFI compared to an unstimulated control.[5][6]

Visualizations

Signaling and Experimental Workflows

fMIFL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K/Akt G_protein->PI3K MAPK MAPK (p38, ERK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Oxidase NADPH Oxidase Activation (ROS) PKC->Oxidase PI3K->Oxidase MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation MAPK->Oxidase

Caption: this compound signaling cascade in neutrophils.

Experimental_Workflow cluster_assays Parallel Assays start Start: Whole Blood Collection isolation Neutrophil Isolation (Density Gradient) start->isolation check_viability Viability & Count Check (Trypan Blue) isolation->check_viability prep_cells Cell Resuspension & Aliquoting check_viability->prep_cells calcium_assay Calcium Flux Assay (Fura-2 Loading) prep_cells->calcium_assay ros_assay ROS Production Assay prep_cells->ros_assay flow_assay Activation Marker Assay (Flow Cytometry) prep_cells->flow_assay stimulate This compound Stimulation calcium_assay->stimulate ros_assay->stimulate flow_assay->stimulate acquire_data Data Acquisition stimulate->acquire_data analyze Data Analysis acquire_data->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for neutrophil activation assays.

Troubleshooting_Guide start Problem: No / Low Response to this compound q_viability Is cell viability >95%? start->q_viability a_viability_no Action: Optimize isolation protocol. Check for cell toxicity. q_viability->a_viability_no No q_controls Do positive controls work? (e.g., PMA for ROS) q_viability->q_controls Yes a_controls_no Action: Troubleshoot assay reagents and equipment. q_controls->a_controls_no No q_dose Have you run a full This compound dose-response curve? q_controls->q_dose Yes a_dose_no Action: Test this compound from 1 nM to 1 µM. Confirm EC50. q_dose->a_dose_no No q_desens Could cells be desensitized? q_dose->q_desens Yes a_desens_yes Action: Minimize handling. Use endotoxin-free reagents. Keep cells cold. q_desens->a_desens_yes Yes end Issue likely resolved or attributed to donor variability. q_desens->end No

Caption: Troubleshooting logic for low this compound response.

References

Validation & Comparative

A Comparative Guide to fMIFL and Other Bacterial Chemoattractants for Immune Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacterial chemoattractant fMIFL (formyl-Methionyl-Isoleucyl-Phenylalanyl-Leucine) with other well-characterized bacterial chemoattractants. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in immunology and drug development.

Introduction to Bacterial Chemoattractants

Bacterial chemoattractants are molecules that induce the directed migration of cells, particularly immune cells like neutrophils, to sites of infection. These molecules are crucial for the initiation of the innate immune response. Among the most potent bacterial chemoattractants are N-formylated peptides, which are released by bacteria during protein synthesis. These peptides are recognized by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, triggering a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.

This compound is a tetrapeptide derived from Staphylococcus aureus and has been identified as a potent activator of immune cells. This guide compares the performance of this compound to other notable bacterial chemoattractants, primarily the well-studied fMLF (formyl-Methionyl-Leucyl-Phenylalanine) from Escherichia coli, and fMIVIL from Listeria monocytogenes.

Quantitative Performance Comparison

The efficacy of chemoattractants is typically quantified by their potency (EC50 values) in various functional assays and their binding affinity (Kd values) to their receptors. The following tables summarize the available quantitative data for this compound and other bacterial chemoattractants.

ChemoattractantOrganism of OriginTarget Receptor(s)Cell TypeAssayPotency (EC50/Effective Concentration)Citation
This compound Staphylococcus aureusmFPR1Mouse NeutrophilsChemotaxis1-10 nM[1][2]
Mouse NeutrophilsSuperoxide (B77818) Production10-100 nM[1][2]
fMLF Escherichia colihFPR1, mFPR1 (low affinity), mFPR2Human NeutrophilsSuperoxide Production~20 nM[1]
Mouse NeutrophilsChemotaxis>1 µM[1][2]
Mouse NeutrophilsSuperoxide Production>1 µM[1]
HEK293 (mFPR1 transfected)Calcium Mobilization~50 nM[3]
HEK293 (mFPR2 transfected)Calcium Mobilization~5 µM[3][4]
HEK293 (mFPR2 transfected)Chemotaxis~5 µM[3][4]
fMIVIL Listeria monocytogenesmFPR1Mouse NeutrophilsChemotaxis1-10 nM[1][2]
Mouse NeutrophilsSuperoxide Production10-100 nM[1][2]

Signaling Pathways

Bacterial chemoattractants like this compound and fMLF primarily signal through Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR). Activation of FPR1 initiates a signaling cascade that is crucial for the various cellular responses of neutrophils.

FPR1_Signaling cluster_responses Cellular Responses Ligand This compound / fMLF FPR1 FPR1 Ligand->FPR1 binds G_protein Gi/o Protein FPR1->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Cascade (p38, ERK1/2) G_alpha->MAPK activates PLC Phospholipase C (PLC) G_beta_gamma->PLC activates PI3K PI3Kγ G_beta_gamma->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates PKC->MAPK activates Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis MAPK->Superoxide

FPR1 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow Isolate Isolate Neutrophils (e.g., from bone marrow or blood) Prepare_Chamber Prepare Boyden Chamber: - Lower well: Chemoattractant (e.g., this compound) - Upper well: Neutrophil suspension Isolate->Prepare_Chamber Membrane Porous Membrane (e.g., 3-5 µm pores) Incubate Incubate Chamber (e.g., 37°C, 5% CO₂) Prepare_Chamber->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Analyze Data Analysis: Calculate Chemotactic Index Stain_Count->Analyze

Boyden Chamber Assay Workflow

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from the desired source (e.g., mouse bone marrow or human peripheral blood) using density gradient centrifugation (e.g., with Ficoll-Paque) followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in an appropriate buffer (e.g., RPMI 1640 with 1% BSA) at a concentration of 1 x 10^6 cells/mL.[5]

  • Chamber Preparation: Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size). Add the chemoattractant solution (e.g., this compound at various concentrations) to the lower wells. Place the membrane over the lower wells.[3]

  • Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.

  • Cell Staining and Counting: After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain). Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon chemoattractant stimulation, a key early event in neutrophil activation.

Calcium_Flux_Workflow Isolate Isolate Neutrophils Load_Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM or Fura-2 AM) Isolate->Load_Dye Wash Wash to Remove Extracellular Dye Load_Dye->Wash Acquire_Baseline Acquire Baseline Fluorescence Wash->Acquire_Baseline Add_Stimulus Add Chemoattractant (e.g., this compound) Acquire_Baseline->Add_Stimulus Record_Fluorescence Record Fluorescence Change Over Time Add_Stimulus->Record_Fluorescence Analyze Data Analysis: Determine Peak Fluorescence and EC50 Record_Fluorescence->Analyze

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Preparation: Isolate neutrophils as described previously and resuspend them in a calcium-containing buffer (e.g., HBSS with 1 mM CaCl2) at a concentration of 1-2 x 10^6 cells/mL.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., at 1-5 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the calcium-containing buffer to remove extracellular dye.

  • Fluorescence Measurement: Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurements. Record the baseline fluorescence using a fluorometer or a plate reader (for Fluo-4, excitation ~490 nm, emission ~520 nm).

  • Stimulation: Add the chemoattractant (e.g., this compound) at various concentrations and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

Degranulation Assay (Myeloperoxidase Release)

This assay quantifies the release of granule contents, such as the enzyme myeloperoxidase (MPO) from azurophilic granules, upon neutrophil activation.

Degranulation_Workflow Isolate Isolate Neutrophils Preincubate Pre-incubate Neutrophils (e.g., with Cytochalasin B to enhance degranulation) Isolate->Preincubate Stimulate Stimulate with Chemoattractant (e.g., this compound) Preincubate->Stimulate Pellet_Cells Pellet Cells by Centrifugation Stimulate->Pellet_Cells Collect_Supernatant Collect Supernatant Pellet_Cells->Collect_Supernatant Assay_MPO Assay Myeloperoxidase (MPO) Activity in Supernatant Collect_Supernatant->Assay_MPO Analyze Data Analysis: Quantify MPO Release Assay_MPO->Analyze

Myeloperoxidase Release Assay Workflow

Detailed Protocol:

  • Neutrophil Preparation: Isolate neutrophils and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation: Pre-incubate the cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C. This step enhances the degranulation response.

  • Stimulation: Add the chemoattractant (e.g., this compound) at various concentrations and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Sample Collection: Stop the reaction by placing the samples on ice and then centrifuge to pellet the cells.

  • MPO Assay: Collect the supernatant, which contains the released granule proteins. Measure the MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine or TMB) by MPO in the presence of hydrogen peroxide.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the amount of MPO released. Express the results as a percentage of the total MPO content (determined by lysing an equivalent number of cells).

Conclusion

The available data indicates that this compound, a bacterial chemoattractant from Staphylococcus aureus, is a significantly more potent activator of mouse neutrophils than the commonly studied fMLF from Escherichia coli.[1][2] This higher potency, particularly in the nanomolar range for inducing chemotaxis and superoxide production, makes this compound a valuable tool for researchers studying neutrophil function, especially in the context of staphylococcal infections.

The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the activity of this compound with other chemoattractants in their specific experimental systems. The choice of chemoattractant will ultimately depend on the research question, the cell type being studied, and the specific functional response of interest.

References

Receptor Specificity of fMIFL: A Comparative Guide for FPR1 vs. FPR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-formyl peptide fMet-Ile-Phe-Leu (fMIFL), a potent chemoattractant peptide derived from Staphylococcus aureus, plays a significant role in initiating the innate immune response by activating formyl peptide receptors (FPRs). Understanding the nuanced interactions of this compound with different FPR subtypes is crucial for dissecting inflammatory pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the receptor specificity of this compound for FPR1 versus FPR2, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Data Summary: this compound Activity at FPR1 and FPR2

The available data consistently demonstrates that this compound is a potent and selective agonist for FPR1, while exhibiting significantly weaker activity at FPR2. This differential activation is critical for its role in orchestrating neutrophil responses to bacterial infection.

ParameterFPR1FPR2Reference
Binding Affinity (Kd) High Affinity (nanomolar range implied by functional data)Low Affinity (significantly higher than FPR1)[1][2]
Functional Potency (EC50) - Calcium Mobilization Potent (nanomolar range)Weak (micromolar range or no response at lower concentrations)[1][2]
Functional Potency (EC50) - ROS Production Potent (e.g., ~0.1 nM)Very Weak (significantly less potent than at FPR1)[3]
Functional Potency (EC50) - Chemotaxis PotentWeak[4]

Note: Direct comparative studies providing precise head-to-head EC50 and Kd values for this compound at both human FPR1 and FPR2 are limited in the public domain. The table reflects the consensus from multiple studies on the relative potency of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's receptor specificity. Below are protocols for key functional assays commonly employed in studying FPR activation in neutrophils.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a hallmark of Gαq/11-coupled G protein-coupled receptor (GPCR) signaling, which is a downstream consequence of Gαi activation of PLCβ in neutrophils.

Principle: Neutrophils are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-3 AM). Upon binding of this compound to FPR1 or FPR2, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and influx from the extracellular space. The calcium indicator dye binds to free cytosolic calcium, resulting in a change in its fluorescence intensity, which can be measured using a fluorometer or a flow cytometer.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Lyse remaining red blood cells with hypotonic saline. Resuspend purified neutrophils in a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS+).

  • Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-45 minutes at 37°C in the dark. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the dye inside the cells.

  • Washing: Wash the cells twice with HBSS+ to remove extracellular dye.

  • Cell Resuspension: Resuspend the cells in HBSS+ at a concentration of 1-2 x 10^6 cells/mL.

  • Measurement:

    • Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurement.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the cells and continuously record the fluorescence signal over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis: The peak increase in fluorescence ratio is used to determine the concentration-response curve and calculate the EC50 value.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the production of superoxide (B77818) anion (O2•−), a key component of the neutrophil oxidative burst, which is a critical bactericidal mechanism.

Principle: The NADPH oxidase enzyme complex in neutrophils is activated upon FPR stimulation. This enzyme catalyzes the production of superoxide from oxygen. The released superoxide can be measured using various probes, such as luminol (B1675438) or isoluminol for chemiluminescence-based detection, or cytochrome c for a spectrophotometric assay.

Protocol (using Isoluminol-Enhanced Chemiluminescence):

  • Neutrophil Preparation: Isolate and prepare neutrophils as described for the calcium mobilization assay. Resuspend the cells in HBSS+.

  • Assay Setup: In a white 96-well plate, add neutrophils (e.g., 1-2 x 10^5 cells/well).

  • Reagent Addition: Add horseradish peroxidase (HRP) (e.g., 1-2 U/mL) and isoluminol (e.g., 10-20 µM) to each well.

  • Stimulation and Measurement:

    • Place the plate in a chemiluminometer and allow it to equilibrate to 37°C.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin measuring the chemiluminescence signal at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: The peak chemiluminescence or the total integrated response is plotted against the this compound concentration to generate a dose-response curve and calculate the EC50.

Chemotaxis Assay

This assay assesses the directional migration of neutrophils towards a chemoattractant gradient.

Principle: Neutrophils are placed in a chamber separated from a solution containing the chemoattractant by a microporous membrane. The cells migrate through the pores towards the higher concentration of the chemoattractant. The number of migrated cells is then quantified.

Protocol (using a Transwell System):

  • Neutrophil Preparation: Isolate neutrophils as previously described and resuspend them in a suitable migration buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of a Transwell plate (with a pore size of 3-5 µm for neutrophils), add the migration buffer containing various concentrations of this compound.

    • Place the Transwell insert (the upper chamber) into the well.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification of Migrated Cells:

    • After incubation, remove the insert.

    • The migrated cells in the lower chamber can be collected and counted using a hemocytometer or a flow cytometer.

    • Alternatively, the non-migrated cells on top of the membrane can be wiped away, and the migrated cells on the underside of the membrane can be fixed, stained (e.g., with DAPI or Giemsa), and counted under a microscope.

  • Data Analysis: The number of migrated cells is plotted against the this compound concentration to determine the chemotactic response and the optimal chemotactic concentration.

Signaling Pathways and Visualizations

Both FPR1 and FPR2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[5][6] Activation by this compound initiates a cascade of intracellular signaling events leading to the key neutrophil functions of chemotaxis, degranulation, and ROS production.

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_function Cellular Response This compound This compound FPR1 FPR1 This compound->FPR1 High Affinity FPR2 FPR2 This compound->FPR2 Low Affinity Gi Gαiβγ FPR1->Gi FPR2->Gi G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma MAPK MAPK (p38, ERK) G_alpha_i->MAPK PLC PLCβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ROS_Production ROS Production (NADPH Oxidase) PKC->ROS_Production Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis MAPK->ROS_Production Degranulation Degranulation MAPK->Degranulation

Caption: this compound-induced signaling through FPR1 and FPR2.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Acquisition & Analysis blood Whole Blood isolation Neutrophil Isolation (Dextran Sedimentation, Ficoll Gradient) blood->isolation calcium Calcium Mobilization (Fura-2 AM loading) isolation->calcium ros ROS Production (Isoluminol/HRP) isolation->ros chemotaxis Chemotaxis (Transwell Assay) isolation->chemotaxis fluoro Fluorometry/ Flow Cytometry calcium->fluoro lumino Luminometry ros->lumino microscopy Microscopy/ Cell Counting chemotaxis->microscopy ec50 EC50 Calculation & Dose-Response Curves fluoro->ec50 lumino->ec50 microscopy->ec50

Caption: Workflow for assessing this compound activity on neutrophils.

Conclusion

The collective evidence strongly indicates that this compound exhibits a pronounced receptor specificity for FPR1 over FPR2. This preferential activation of FPR1 by this compound at nanomolar concentrations triggers robust pro-inflammatory responses in neutrophils, including calcium mobilization, ROS production, and chemotaxis, which are critical for combating bacterial infections. While this compound can interact with FPR2, it does so with significantly lower affinity and potency, suggesting that FPR1 is the primary mediator of this compound's physiological effects at the site of a Staphylococcus aureus infection. This understanding of receptor specificity is fundamental for the rational design of novel therapeutics targeting FPR-mediated inflammation.

References

Cross-Reactivity of fMIFL with Chemoattractant Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial-derived tetrapeptide N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), originating from Staphylococcus aureus, is a potent chemoattractant for phagocytic leukocytes. Its activity is primarily mediated through the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) crucial for innate immune responses. Understanding the cross-reactivity of this compound with other chemoattractant receptors is vital for elucidating its precise biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's interaction with various chemoattractant receptors, supported by experimental data and detailed protocols.

Overview of this compound and Formyl Peptide Receptors

The FPR family in humans consists of three members: FPR1, FPR2, and FPR3. These receptors are expressed on various immune cells, including neutrophils and monocytes, and recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria.[1][2] Activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[3]

This compound has been identified as a potent agonist for members of the FPR family. Notably, its activity is not restricted to a single receptor subtype, exhibiting a degree of cross-reactivity that has significant implications for its inflammatory and immunomodulatory effects.

Quantitative Comparison of this compound Activity

The following tables summarize the available quantitative data on the potency of this compound and the reference agonist fMLF on human and mouse formyl peptide receptors. This data is primarily derived from functional assays such as calcium mobilization.

Table 1: Functional Potency (EC50) of this compound and fMLF on Human Formyl Peptide Receptors

LigandReceptorAssay TypeCell TypeEC50 (nM)Reference
This compound FPR2Calcium MobilizationTransfected CellsPotent agonist; specific value not reported[4]
fMLF FPR1Calcium MobilizationNeutrophils~20[5]
fMLF FPR2Calcium MobilizationTransfected Cells>1000[6][7]
fMLF FPR3Calcium MobilizationTransfected CellsInactive[8]

Table 2: Functional Potency (EC50) of this compound and fMLF on Mouse Formyl Peptide Receptors

LigandReceptorAssay TypeCell TypeEC50 (nM)Reference
This compound mFpr1Calcium MobilizationRBL-2H3Readily activated; specific value not reported[9]
This compound mFpr2Calcium MobilizationRBL-2H3Much less efficacious than on mFpr1[9]
fMLF mFpr1Calcium MobilizationRBL-2H3~23,000 (1000-fold less potent than this compound)[9][10]
fMLF mFpr2Calcium MobilizationHEK 293~5,000[3][7]

Note: Data on the binding affinity (Ki or IC50) of this compound for human FPRs is limited in the public domain. The available functional data indicates that this compound is a potent activator of human FPR2 and mouse Fpr1.[4][9] The N-formyl group of this compound is essential for its activity on both FPR1 and FPR2.[5]

Cross-Reactivity with Other Chemoattractant Receptors

Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound significantly interacts with other major families of chemoattractant receptors, such as the chemokine receptors (e.g., CXCRs and CCRs). The primary targets of this compound appear to be within the formyl peptide receptor family.

However, the phenomenon of receptor cross-desensitization is well-documented. Activation of FPR1 by its agonists can lead to the desensitization of other chemoattractant receptors, including CCR1, CCR5, and CXCR4, on the same cell.[3][11] This indicates an indirect mechanism by which this compound, through its action on FPRs, could modulate cellular responses to other chemoattractants.

Signaling Pathways

Activation of FPRs by this compound initiates a canonical G protein-coupled receptor signaling cascade. The primary pathway involves the activation of Gαi, leading to the dissociation of the Gβγ subunit complex.

fMIFL_Signaling_Pathway This compound This compound FPR FPR (FPR1/FPR2) This compound->FPR G_protein Gi/o Protein FPR->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK_pathway MAPK Pathway (ERK, p38) G_alpha->MAPK_pathway activates PLC Phospholipase C (PLC) G_beta_gamma->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis mediates PKC->MAPK_pathway activates ROS_production ROS Production PKC->ROS_production mediates MAPK_pathway->Chemotaxis mediates MAPK_pathway->ROS_production mediates Phagocytosis Phagocytosis Chemotaxis->Phagocytosis facilitates

Caption: this compound-induced signaling cascade via Formyl Peptide Receptors.

This activation leads to downstream signaling events, including:

  • Phospholipase C (PLC) activation: Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1]

  • Protein Kinase C (PKC) activation: DAG activates PKC, which in turn phosphorylates various downstream targets.

  • Mitogen-Activated Protein Kinase (MAPK) pathway activation: The signaling cascade also activates MAPK pathways, such as ERK and p38, which are crucial for cell migration and inflammatory responses.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture cells expressing chemoattractant receptors cell_harvest 2. Harvest and wash cells cell_culture->cell_harvest dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_harvest->dye_loading plate_cells 4. Plate cells into a 96-well microplate dye_loading->plate_cells add_ligand 5. Add this compound or other ligands at various concentrations plate_cells->add_ligand measure_fluorescence 6. Measure fluorescence changes over time using a plate reader add_ligand->measure_fluorescence calculate_ratio 7. Calculate the ratio of fluorescence at two wavelengths (for ratiometric dyes) measure_fluorescence->calculate_ratio generate_curves 8. Generate dose-response curves calculate_ratio->generate_curves determine_ec50 9. Determine EC50 values generate_curves->determine_ec50

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Culture cells endogenously expressing or transfected with the chemoattractant receptor of interest (e.g., neutrophils, monocytes, or HEK 293 cells).

    • Harvest cells and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • Assay Procedure:

    • Resuspend the dye-loaded cells in buffer and plate them into a 96-well black, clear-bottom microplate.

    • Allow the cells to equilibrate to the assay temperature (typically 37°C).

    • Use an automated plate reader with injection capabilities to add varying concentrations of this compound or other chemoattractants to the wells.

    • Immediately begin recording fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.

    • Plot the change in fluorescence ratio (or intensity for non-ratiometric dyes) against the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ligand that elicits a half-maximal response.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification of Migrated Cells prepare_chamber 1. Prepare a Boyden chamber or Transwell insert with a porous membrane add_chemoattractant 2. Add this compound or other chemoattractants to the lower chamber prepare_chamber->add_chemoattractant add_cells 3. Add cell suspension to the upper chamber prepare_chamber->add_cells incubate 4. Incubate the chamber at 37°C to allow for cell migration add_chemoattractant->incubate add_cells->incubate remove_non_migrated 5. Remove non-migrated cells from the upper surface of the membrane incubate->remove_non_migrated stain_migrated 6. Stain the migrated cells on the lower surface of the membrane remove_non_migrated->stain_migrated count_cells 7. Count the stained cells under a microscope stain_migrated->count_cells

Caption: Workflow for a chemotaxis assay.

Protocol:

  • Assay Setup:

    • Use a chemotaxis chamber, such as a Boyden chamber or a multi-well plate with Transwell inserts. These contain a porous membrane (typically with 3-8 µm pores) that separates an upper and a lower chamber.

    • Add media containing various concentrations of this compound or other chemoattractants to the lower chamber.

    • Prepare a suspension of the cells of interest (e.g., neutrophils, monocytes) in serum-free media.

    • Add the cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-4 hours).

  • Quantification:

    • After incubation, remove the inserts.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Diff-Quik or DAPI.

    • Count the number of migrated cells in several microscopic fields for each condition.

  • Data Analysis:

    • Plot the number of migrated cells against the chemoattractant concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand for binding to a receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]fMLF for FPR1), and varying concentrations of the unlabeled competitor ligand (this compound).

    • Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled specific ligand).

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

    • Wash the filters to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The available evidence strongly indicates that this compound is a potent agonist for formyl peptide receptors, particularly human FPR2 and mouse Fpr1. Its activity appears to be largely restricted to the FPR family, with no direct evidence of significant cross-reactivity with other major chemoattractant receptor families. However, through FPR activation, this compound can indirectly influence cellular responses to other chemoattractants via receptor cross-desensitization. Further research, particularly quantitative binding and functional studies on human FPR1 and FPR3, is needed to fully delineate the complete cross-reactivity profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for advancing our understanding of this important bacterial chemoattractant and its potential as a therapeutic target.

References

A Comparative Guide to the Differential Signaling of fMIFL and fMLP

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by two potent N-formylated peptide chemoattractants: N-formyl-methionyl-leucyl-phenylalanine (fMLP) and N-formyl-methionine-isoleucine-phenylalanine-leucine (fMIFL). Both are crucial molecules in the study of innate immunity and inflammation, acting as powerful stimulants for phagocytic leukocytes. While both ligands primarily act on the same receptor, understanding their subtle differences in signaling is key for targeted therapeutic development.

Introduction to fMLP and this compound

N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) when derived from bacteria, or as damage-associated molecular patterns (DAMPs) when released from the mitochondria of damaged host cells.[1][2][3] They are potent chemoattractants that recruit leukocytes, such as neutrophils, to sites of infection or injury.[4][5]

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine) : Is the most extensively studied synthetic N-formylated peptide, analogous to those produced by bacteria. It serves as a prototypical agonist for Formyl Peptide Receptor 1 (FPR1).[2][4][5]

  • This compound (N-formyl-methionine-isoleucine-phenylalanine-leucine) : Is a formylated tetrapeptide originally identified from Staphylococcus aureus.[6] Like fMLP, it is a potent activator of leukocyte functions, primarily through FPR1.[6][7]

Both peptides trigger a cascade of intracellular events upon binding to their receptor, leading to critical immune responses such as chemotaxis, superoxide (B77818) production, and degranulation.[1][8][9]

Primary Receptor and Core Signaling Pathway

Both fMLP and this compound exert their effects predominantly through Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) of the Gi subfamily.[5][8][10][11] The activation of FPR1 by either ligand initiates a highly conserved core signaling cascade.

Upon agonist binding, the associated heterotrimeric Gi protein is activated, leading to its dissociation into Gαi and Gβγ subunits.[10][11] These subunits trigger divergent downstream pathways:

  • Gβγ Subunit Pathway : The Gβγ dimer activates Phospholipase Cβ (PLCβ).[10][12] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13]

    • IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which causes a rapid increase in intracellular calcium concentration.[10][13][14]

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[6][13][14]

  • PI3K/Akt Pathway : The Gβγ subunit also activates phosphoinositide-3-kinase gamma (PI3Kγ), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), leading to its activation.[12][15]

  • MAPK Pathway : Activation of FPR1 also leads to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[8][12][13][16] This can occur through various upstream effectors, including PKC and Ras superfamily GTPases.[12]

These interconnected pathways culminate in the execution of various cellular functions critical for the innate immune response.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses Ligand fMLP / this compound FPR1 FPR1 Ligand->FPR1 bind Gi Gi Protein FPR1->Gi activate Gbg Gβγ Gi->Gbg Gai Gαi Gi->Gai PLCb PLCβ PIP2 PIP2 PLCb->PIP2 hydrolyze PI3K PI3Kγ Akt Akt PI3K->Akt activate IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gbg->PLCb activate Gbg->PI3K activate ER Endoplasmic Reticulum IP3->ER bind PKC PKC DAG->PKC activate Ca2 Ca²⁺ ER->Ca2 release Ca2->PKC activate Chemotaxis Chemotaxis Ca2->Chemotaxis Degranulation Degranulation Ca2->Degranulation MAPK MAPK (ERK1/2, p38) PKC->MAPK activate PKC->Degranulation ROS Superoxide Production PKC->ROS Akt->Chemotaxis Phagocytosis Phagocytosis Akt->Phagocytosis MAPK->Chemotaxis MAPK->Degranulation MAPK->ROS

Caption: Canonical FPR1 signaling pathway activated by fMLP and this compound.

Differential Signaling and Quantitative Comparison

While both peptides use the same overarching pathway, their differential effects arise from variations in receptor affinity, potency, and the potential for biased agonism. Biased agonism refers to the ability of different ligands, upon binding to the same receptor, to stabilize distinct receptor conformations, thereby preferentially activating a subset of downstream signaling pathways.[17]

Recent comparative analyses have shed light on these differences. While both fMLP and this compound are potent agonists at FPR1, fMLP is often considered the prototypic high-efficacy agonist for this receptor.[18] Studies in HEK293 cells expressing FPR1 have shown that shorter formylated peptides, including fMLP, can trigger maximum receptor activation across multiple signaling readouts.[18] In contrast, some ligands may show bias towards G-protein signaling (e.g., calcium mobilization) over β-arrestin recruitment or vice versa.[17][19]

The key distinction is that while fMLP can activate both FPR1 and, with lower affinity, FPR2, some data suggests that this compound from S. aureus does not interact with FPR2, making it a more selective FPR1 agonist in certain contexts.[7][12]

ParameterfMLP (N-formyl-Met-Leu-Phe)This compound (N-formyl-Met-Ile-Phe-Leu)Reference
Primary Receptor FPR1 (high affinity), FPR2 (low affinity)FPR1 (high affinity)[7][12][18]
Receptor Selectivity Acts on both FPR1 and FPR2.More selective for FPR1; some evidence suggests no interaction with FPR2.[7]
Potency (FPR1) High; often serves as the benchmark for FPR1 activation. EC50 values are typically in the nanomolar range for responses like cAMP inhibition and ERK activation.High; also a potent FPR1 agonist, with potency comparable to fMLP in many assays.[18]
Efficacy (FPR1) Considered a full agonist, capable of eliciting a maximal cellular response.Generally considered a full agonist, capable of eliciting a maximal response.[18]
Key Cellular Responses Potent inducer of chemotaxis, degranulation, and superoxide production via NADPH oxidase.Potent inducer of chemotaxis and other neutrophil functions.[1][6]

Note: EC50 and other quantitative values can vary significantly based on the cell type and specific assay used.

Biased_Signaling_Concept fMLP fMLP FPR1 FPR1 Receptor fMLP->FPR1 This compound This compound This compound->FPR1 G_Protein G-Protein Pathway (e.g., Ca²⁺ Flux) FPR1->G_Protein Signal A B_Arrestin β-Arrestin Pathway (e.g., Receptor Internalization, ERK) FPR1->B_Arrestin Signal B Note Different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another (biased agonism). fMLP and this compound, while similar, may exhibit subtle biases.

References

Navigating fMIFL Activity in the Absence of Formyl Peptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise signaling pathways of inflammatory mediators is paramount. This guide provides a comparative analysis of the activity of the bacterial-derived peptide fMet-Ile-Phe-Leu (fMIFL) in wild-type versus formyl peptide receptor (FPR) knockout models, offering insights into the specific roles of FPR1 and FPR2 in mediating its effects.

The N-formyl peptide this compound, primarily derived from Staphylococcus aureus, is a potent chemoattractant and activator of neutrophils, playing a crucial role in the innate immune response to bacterial infections. Its actions are predominantly mediated by the family of G protein-coupled receptors known as formyl peptide receptors (FPRs). In mice, the two major isoforms involved in neutrophil-mediated inflammation are Fpr1 and Fpr2. Dissecting the contribution of each receptor to this compound's biological activity is essential for the development of targeted therapeutics that can modulate inflammatory responses. This guide summarizes key experimental findings, presents detailed protocols, and visualizes the underlying signaling mechanisms to clarify the role of each receptor in this compound-induced cellular responses.

Quantitative Comparison of this compound Activity in FPR Knockout Models

To delineate the specific contributions of Fpr1 and Fpr2 to this compound-mediated neutrophil activation, experimental data from studies utilizing knockout mouse models is crucial. The following table summarizes the expected outcomes based on available literature. While direct side-by-side quantitative data for this compound across all knockout models is limited, the following represents a consolidated view from multiple studies investigating related formyl peptides and specific receptor agonists.

Experimental Model Key Neutrophil Activity This compound-Induced Response (Relative to Wild-Type) Interpretation
Wild-Type (WT) Chemotaxis, Calcium Mobilization, ROS Production+++ (Potent Response)This compound strongly activates neutrophils through available FPRs.
Fpr1 Knockout (Fpr1-/-) Chemotaxis, Calcium Mobilization+ (Significantly Reduced)Demonstrates that Fpr1 is the primary receptor for this compound-induced chemotaxis and calcium signaling. A residual, weak response may be mediated by Fpr2.[1]
Fpr2 Knockout (Fpr2-/-) Chemotaxis, Calcium Mobilization+++ (Largely Unchanged)Indicates that Fpr2 plays a minimal, if any, role in the primary neutrophil responses to this compound.[1][2]
Fpr1/Fpr2 Double Knockout (Fpr1/2-/-) Chemotaxis, Calcium Mobilization- (Response Abolished)Confirms that Fpr1 and Fpr2 are the exclusive receptors mediating this compound's chemoattractant and calcium signaling activities in neutrophils.[3]

Note: The relative response levels are inferred from studies on this compound and other formyl peptides in FPR knockout models. "+" indicates a response, while "-" indicates no response. The number of "+" symbols denotes the relative magnitude of the response.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used to assess neutrophil activation by this compound.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation:

    • Isolate bone marrow neutrophils from wild-type, Fpr1-/-, Fpr2-/-, and Fpr1/2-/- mice.

    • Purify neutrophils using a density gradient centrifugation method (e.g., Histopaque or Percoll).

    • Resuspend purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

  • Chemotaxis Chamber Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size).

    • Add this compound at various concentrations to the lower wells of the chamber.

    • Add a suspension of isolated neutrophils to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification:

    • After incubation, remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Alternatively, quantify migration using a fluorescent dye and a plate reader.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key event in neutrophil activation.

  • Cell Preparation:

    • Isolate neutrophils from the different mouse strains as described above.

    • Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark.

    • Wash the cells to remove excess dye and resuspend them in a calcium-containing buffer.

  • Fluorimetry:

    • Place the cell suspension in a cuvette within a fluorometer.

    • Establish a baseline fluorescence reading.

    • Add this compound to the cuvette and continuously record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Quantify the peak fluorescence intensity or the area under the curve to compare the responses between different experimental groups.[4][5][6]

Visualizing the Pathways

This compound Signaling in Neutrophils

The following diagram illustrates the primary signaling pathway activated by this compound in wild-type neutrophils, leading to chemotaxis and other cellular responses.

fMIFL_Signaling cluster_membrane Cell Membrane This compound This compound Fpr1 Fpr1 This compound->Fpr1 High Affinity Fpr2 Fpr2 This compound->Fpr2 Low/No Affinity G_protein Gαi/βγ Fpr1->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cellular Activation Ca_release->Chemotaxis PKC->Chemotaxis

Caption: this compound primarily signals through Fpr1 in neutrophils.

General Experimental Workflow

The logical flow for investigating this compound activity in FPR knockout models is depicted below.

Experimental_Workflow cluster_models Experimental Models cluster_assays Functional Assays WT Wild-Type Mice Isolation Neutrophil Isolation (Bone Marrow) WT->Isolation Fpr1_KO Fpr1-/- Mice Fpr1_KO->Isolation Fpr2_KO Fpr2-/- Mice Fpr2_KO->Isolation Double_KO Fpr1/2-/- Mice Double_KO->Isolation Chemotaxis Chemotaxis Assay (vs. This compound gradient) Isolation->Chemotaxis Calcium Calcium Mobilization (this compound stimulation) Isolation->Calcium Data Data Analysis & Comparison Chemotaxis->Data Calcium->Data Conclusion Conclusion on Receptor Specificity Data->Conclusion

Caption: Workflow for comparing this compound activity in different mouse models.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of fMIFL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of synthetic peptides like fMIFL (formyl-Met-Ile-Phe-Leu) are paramount for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a known FPR1 agonist used in bacterial infection and tissue damage research.[1] Adherence to these protocols is crucial for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety goggles with side shields to protect from splashes.

  • Lab Coat: A laboratory coat is essential to protect clothing and skin from contamination.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[2][3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite. The collected material should be placed in a sealed, labeled container for hazardous waste disposal.[2]

Quantitative Safety Data Summary
ParameterGuidelineSource/Rationale
Physical State Solid (lyophilized powder) or liquid (in solution)General form for synthetic peptides.
Storage -80°C for long-term (6 months); -20°C for short-term (1 month)[1]
Incompatible Materials Strong oxidizing agents[3]
Primary Disposal Method Incineration via a licensed waste management service[2]
Hazard Classification Not classified as hazardous under GHS, but handle with careGeneral practice for novel research chemicals.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it is a critical step in the experimental workflow.

Experimental Workflow for this compound Handling and Disposal

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal reagent_prep Reagent Preparation (this compound reconstitution) experiment Experimental Use (e.g., cell treatment) reagent_prep->experiment ppe Don PPE ppe->reagent_prep waste_seg Waste Segregation experiment->waste_seg decon Decontamination (if applicable) waste_seg->decon labeling Container Labeling decon->labeling storage Secure Storage labeling->storage pickup Waste Pickup storage->pickup

Caption: Workflow for handling and disposing of this compound.

Detailed Disposal Procedures:
  • Waste Collection and Segregation:

    • Unused or Waste Product: Carefully transfer any unwanted solid this compound or solutions containing it into a designated and properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, must also be placed in the hazardous waste container. These items should not be disposed of in the regular trash.[5][6]

    • Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[6][7]

  • Container Management:

    • Ensure the cap of the hazardous waste container is securely fastened to prevent leaks or evaporation.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Do not dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.[2][8] Liquid waste containing recombinant DNA molecules should be disinfected with bleach before drain disposal, but for a synthetic peptide like this compound, chemical waste protocols are more appropriate.[9]

This compound Signaling Pathway

This compound is an agonist for Formyl Peptide Receptor 1 (FPR1), which is related to the broader family of Macrophage Migration Inhibitory Factor (MIF) receptors. Understanding the signaling cascade can provide context for its biological effects and the importance of proper handling. MIF itself can bind to several receptors, including CD74, CXCR2, CXCR4, and ACKR3, to initiate downstream signaling.[10][11][12]

MIF_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response MIF MIF / this compound CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 MIF->CXCR2_4 ACKR3 ACKR3 MIF->ACKR3 PI3K_Akt PI3K/Akt Pathway CD74->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK NF_kB NF-κB Pathway CD74->NF_kB via ICD Migration Cell Migration CXCR2_4->Migration Proliferation Survival & Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Inflammation Inflammation NF_kB->Inflammation

References

Personal protective equipment for handling fMIFL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and logistical information for the handling of fMIFL (N-formyl-Met-Ile-Phe-Leu), a potent Formyl Peptide Receptor 1 (FPR1) agonist utilized in bacterial infection and tissue damage research. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure appropriate PPE is used.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against accidental splashes.
Hand Protection Nitrile or latex glovesInspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or a fume hood.
Handling and Storage

Proper handling and storage are vital to maintain the stability and integrity of this compound.

ParameterGuideline
Handling Avoid creating dust. Use in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage (Powder) Store in a tightly sealed container in a dry and well-ventilated place. Recommended long-term storage at -80°C (stable for up to 2 years) or short-term at -20°C (stable for up to 1 year)[1].
Storage (Solutions) Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.

Operational Plans: Preparation and Disposal

Solution Preparation

This compound is typically dissolved in a suitable solvent for experimental use.

SolventSolubility
DMSO High solubility
Ethanol Limited solubility
Water Very limited solubility

Note: For aqueous solutions, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute with the aqueous buffer. If using water as the stock solution, it should be filtered and sterilized with a 0.22 µm filter before use[1].

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, kimwipes, and pipette tips.
Liquid Waste Collect in a sealed, labeled container for chemical waste. Do not pour down the drain.
Sharps Dispose of in a designated sharps container for chemically contaminated sharps.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for similar FPR1 agonists.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils in response to a chemoattractant gradient of this compound.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup:

    • Add this compound at various concentrations to the lower wells of a chemotaxis chamber (e.g., Boyden chamber). Use buffer alone as a negative control.

    • Place a microporous membrane (typically 3-5 µm pore size) over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Analysis: After incubation, remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using a microscope.

Superoxide (B77818) Production Assay

This assay quantifies the production of superoxide anions by neutrophils upon activation with this compound, a key event in the inflammatory response.

  • Neutrophil Preparation: Isolate and prepare neutrophils as described in the chemotaxis assay.

  • Assay Setup:

    • In a 96-well plate, add the neutrophil suspension.

    • Add a detection reagent, such as cytochrome c or a luminol-based substrate (e.g., isoluminol).

    • Prime the cells, if necessary, with a priming agent like TNF-α.

  • Stimulation: Add varying concentrations of this compound to the wells to stimulate the neutrophils.

  • Measurement: Immediately begin measuring the change in absorbance (for cytochrome c reduction) or luminescence at 37°C over time using a plate reader.

  • Data Analysis: Calculate the rate of superoxide production from the change in signal over time.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration in neutrophils following this compound-induced FPR1 activation.

  • Cell Loading:

    • Isolate and prepare neutrophils as previously described.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in the dark at room temperature.

  • Cell Washing: After incubation, wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the loaded and washed neutrophils in a fluorometer or a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject this compound at the desired concentration into the cell suspension.

  • Data Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium levels.

This compound-Induced FPR1 Signaling Pathway

This compound binding to the G protein-coupled receptor FPR1 on the surface of neutrophils initiates a complex signaling cascade. This leads to the activation of various downstream effector molecules, culminating in the cellular responses of chemotaxis, degranulation, and superoxide production.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR1 FPR1 This compound->FPR1 G_protein Gαβγ FPR1->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ Ras Ras G_alpha->Ras PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Co-activates Cellular_Responses Cellular Responses: - Chemotaxis - Superoxide Production - Degranulation PKC->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK MAPK (p38, ERK) Ras->MAPK MAPK->Cellular_Responses

Caption: this compound-FPR1 signaling cascade in neutrophils.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.